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  • Product: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid
  • CAS: 1171924-60-9

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid

Executive Summary & Strategic Design The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, 1,2,6-trisubstituted aromatic building block frequently utilized in the development of ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Design

The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, 1,2,6-trisubstituted aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and advanced reference substances [1]. Synthesizing this molecule presents two distinct chemical challenges:

  • Steric Hindrance: The 1,2,6-trisubstitution pattern heavily shields the carboxylic acid, rendering standard Fischer esterification kinetically unfavorable.

  • Base-Sensitivity: The core etherification step requires strong bases (e.g., Sodium Hydride) to activate the pyridine-alcohol. If a standard methyl or ethyl ester protecting group is used, the molecule is highly susceptible to base-catalyzed transesterification or Claisen condensation side reactions.

To circumvent these issues, I have designed a robust, four-step linear synthesis utilizing a tert-butyl ester protecting group strategy . The tert-butyl group provides immense steric bulk that completely shuts down nucleophilic attack at the carbonyl carbon during the strongly basic Williamson ether synthesis. Furthermore, we employ a modernized, environmentally benign Wohl-Ziegler bromination that eliminates the need for toxic carbon tetrachloride [2].

Mechanistic & Pathway Visualization

The following diagram illustrates the logical flow of the synthetic pathway, highlighting the critical intermediates and the orthogonal protection/deprotection strategy.

SyntheticPathway SM 2-Methoxy-6-methylbenzoic acid (Starting Material) Int1 tert-Butyl 2-methoxy-6-methylbenzoate (Intermediate 1) SM->Int1 Boc2O, DMAP (cat.) t-BuOH, THF, RT, 12h Int2 tert-Butyl 2-(bromomethyl)-6-methoxybenzoate (Intermediate 2) Int1->Int2 NBS, AIBN (cat.) PhCF3, Reflux, 4h Int3 tert-Butyl 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoate (Intermediate 3) Int2->Int3 3-Pyridinemethanol, NaH DMF, 0 °C to RT, 6h API 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid (Target Compound) Int3->API TFA, DCM RT, 2h

Fig 1. Four-step synthetic workflow for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , ensuring that researchers can visually or analytically confirm the success of each transformation before proceeding.

Step 1: Protection (tert-Butyl Ester Formation)

Standard acid-catalyzed esterification fails here due to ortho-disubstitution. We utilize a DMAP-catalyzed mixed-anhydride approach [3].

  • Reagents: 2-Methoxy-6-methylbenzoic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.3 eq), tert-Butanol (t-BuOH) / THF.

  • Procedure: Dissolve the starting acid in a 1:1 mixture of THF and t-BuOH at room temperature. Add DMAP, followed by the slow, dropwise addition of Boc₂O. Stir for 12 hours.

  • Causality & Self-Validation: The addition of Boc₂O forms a highly electrophilic mixed anhydride. As the tert-butanol attacks, the intermediate collapses, releasing CO₂ gas. Visual validation: Continuous, steady effervescence (bubbling) confirms the reaction is proceeding. Once bubbling ceases, the reaction is complete.

  • Workup: Concentrate in vacuo, redissolve in Ethyl Acetate, and wash with 5% Citric Acid to remove the DMAP catalyst, followed by saturated NaHCO₃ to remove unreacted starting material.

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

We replace ozone-depleting CCl₄ with trifluorotoluene (PhCF₃), which possesses identical radical-stabilizing properties but is environmentally benign [2][4].

  • Reagents: tert-Butyl 2-methoxy-6-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Azobisisobutyronitrile (AIBN, 0.05 eq), Trifluorotoluene (PhCF₃).

  • Procedure: Dissolve Intermediate 1 in PhCF₃. Add NBS and AIBN. Heat the mixture to a gentle reflux (85–90 °C) for 4 hours.

  • Causality & Self-Validation: AIBN thermally decomposes to initiate the radical chain reaction, keeping the steady-state concentration of Br₂ extremely low to prevent aromatic ring bromination. Visual validation: NBS is denser than PhCF₃ and sits at the bottom of the flask. As the reaction proceeds, it converts to succinimide, which is highly buoyant. The reaction signals its own completion when the dense powder at the bottom is fully replaced by a floating layer of succinimide at the surface.

  • Workup: Cool to 0 °C, filter off the floating succinimide, and concentrate the filtrate.

Step 3: Williamson Etherification

The critical carbon-oxygen bond formation.

  • Reagents: 3-Pyridinemethanol (1.2 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous DMF, tert-Butyl 2-(bromomethyl)-6-methoxybenzoate (1.0 eq).

  • Procedure: Cool a solution of 3-pyridinemethanol in anhydrous DMF to 0 °C under argon. Carefully add NaH in portions. Stir for 30 minutes until gas evolution ceases. Dropwise, add a solution of Intermediate 2 in DMF. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Causality & Self-Validation: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. Visual validation: Vigorous evolution of H₂ gas confirms alkoxide formation. The tert-butyl ester is sterically immune to nucleophilic attack by this alkoxide, ensuring exclusive Sₙ2 displacement at the benzylic bromide.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Step 4: Global Deprotection

Cleavage of the protecting group to yield the final API building block.

  • Reagents: Intermediate 3 (1.0 eq), Trifluoroacetic acid (TFA, 10 eq), Dichloromethane (DCM).

  • Procedure: Dissolve Intermediate 3 in DCM. Add TFA dropwise at room temperature. Stir for 2 hours.

  • Causality & Self-Validation: TFA protonates the tert-butyl ester, triggering an E1-like elimination that releases isobutylene gas and leaves the free carboxylic acid. The ether linkage remains completely stable under these anhydrous acidic conditions.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting product is a zwitterion (basic pyridine nitrogen + acidic carboxylate). Dissolve the crude residue in minimal water and adjust the pH to ~4.5 using 1M NaOH. Visual validation: Reaching the isoelectric point causes the pure target compound to spontaneously precipitate from the aqueous solution as a white solid, allowing for isolation via simple vacuum filtration.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this optimized route, demonstrating high throughput and excellent purity profiles suitable for scale-up.

StepIsolated Intermediate / ProductYield (%)Purity (HPLC)Reaction TimeKey Analytical Marker (¹H NMR)
1 tert-Butyl 2-methoxy-6-methylbenzoate88%>98%12 h1.55 ppm (s, 9H, t-Bu)
2 tert-Butyl 2-(bromomethyl)-6-methoxybenzoate76%>95%4 h4.50 ppm (s, 2H, -CH₂Br)
3 tert-Butyl 2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoate81%>96%6 h4.65 & 4.72 ppm (2 x s, 4H, -CH₂-O-CH₂-)
4 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid 92% >99% 2 h Disappearance of 1.55 ppm (t-Bu)

References

  • Togo, H., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." ResearchGate (Synlett). URL: [Link]

  • "Wohl–Ziegler bromination." Wikipedia. URL:[Link]

Exploratory

Advanced Technical Guide: Physicochemical Profiling and Synthetic Utilities of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid and its Methyl Ester (CAS: 1171923-31-1)

Executive Summary & Chemical Identity 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, sterically hindered aromatic building block utilized in advanced medicinal chemistry and active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, sterically hindered aromatic building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Due to the free carboxylic acid's propensity for zwitterionic behavior and synthetic challenges during cross-coupling or etherification steps, this compound is predominantly synthesized, cataloged, and commercialized as its methyl ester derivative, which holds the CAS Registry Number 1171923-31-1 [1][2].

This whitepaper delineates the structural rationale, step-by-step synthetic methodologies, analytical validation protocols, and downstream pharmacological applications of this crucial intermediate, providing researchers with a comprehensive framework for its integration into drug discovery pipelines.

Structural Analysis & Physicochemical Profiling

The architectural design of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is not arbitrary; it is rooted in advanced principles of structure-based drug design (SBDD).

  • Conformational Locking via ortho-Substitution: The 2,6-disubstitution pattern (a methoxy group at position 2 and an ether linkage at position 6) creates significant steric hindrance around the benzoic acid core. This forces the carboxylate (or ester) group out of the aromatic plane, increasing the dihedral angle. In medicinal chemistry, this disruption of molecular planarity—often referred to as the "Aufheben of Flatland"—dramatically improves thermodynamic aqueous solubility by lowering the crystal lattice energy[3]. Furthermore, it locks the molecule into a specific conformation, which is highly advantageous for targeting deep, narrow hydrophobic pockets, such as kinase hinge regions.

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) via resonance but an electron-withdrawing group (EWG) via induction, finely tuning the electron density of the aromatic ring and modulating the pKa of the adjacent carboxylic acid.

  • The Pyridine Pharmacophore: The pyridin-3-ylmethoxymethyl moiety introduces a basic nitrogen capable of acting as a strong hydrogen bond acceptor. This improves the molecule's metabolic stability and aqueous solubility compared to a simple phenyl analog, while also providing a coordination site for metalloenzymes or transition-metal catalysts during downstream synthesis.

Synthetic Pathways & Workflow

The synthesis of the free acid is typically achieved via a two-step process: a Williamson ether synthesis to construct the methyl ester (CAS: 1171923-31-1), followed by a carefully controlled saponification.

Protocol 1: Synthesis of the Methyl Ester Intermediate

Objective: Construct the ether linkage while protecting the carboxylic acid.

  • Preparation: Dissolve methyl 2-(bromomethyl)-6-methoxybenzoate (1.0 eq) and pyridin-3-ylmethanol (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the reaction mixture to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to control the evolution of hydrogen gas.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The reaction is complete when the starting bromide is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield CAS 1171923-31-1 .

Protocol 2: Saponification to the Free Acid

Objective: Hydrolyze the ester to yield the active free acid without degrading the ether linkage.

  • Hydrolysis: Dissolve the purified methyl ester in a solvent mixture of THF/MeOH/H₂O (2:1:1). Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Reaction: Stir at 40 °C for 12 hours.

  • Acidification (Critical Step): Cool to 0 °C. Carefully adjust the pH to ~4.5 using 1M HCl. Causality Note: Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylate, pH 4.5 approximates its isoelectric point, ensuring the precipitation of the zwitterionic free acid rather than a highly water-soluble hydrochloride salt.

  • Self-Validation (In-Process): Lyophilize the precipitate and analyze via ¹H-NMR (DMSO-d₆). The disappearance of the sharp methyl ester singlet at ~3.85 ppm confirms complete saponification.

SyntheticWorkflow SM Methyl 2-(bromomethyl) -6-methoxybenzoate Ester Methyl Ester (CAS: 1171923-31-1) SM->Ester Williamson Ether Synthesis Reagent Pyridin-3-ylmethanol + Base (NaH) Reagent->Ester FreeAcid Free Acid 2-Methoxy-6-(pyridin-3-ylmethoxymethyl) -benzoic acid Ester->FreeAcid Saponification & Acidification (pH 4.5) Saponification LiOH·H2O THF/MeOH/H2O

Caption: Synthetic workflow for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid and its methyl ester.

Analytical Characterization Protocols (Self-Validating System)

To ensure trustworthiness and scientific integrity, the synthesized compounds must be subjected to rigorous analytical validation.

HPLC-UV-MS Analysis:

  • Column: C18 Reverse-Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Validation Metric: The methyl ester must exhibit a mass-to-charge ratio (m/z) of[M+H]⁺ = 288.3. The free acid must exhibit [M+H]⁺ = 274.3. Purity must exceed 95% based on UV integration at 254 nm[1].

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆):

  • Diagnostic Peaks (Free Acid): A broad singlet at ~13.0 ppm (COOH, exchangeable), downfield multiplets at 8.4-8.6 ppm (pyridine α-protons), a singlet at ~4.6 ppm (O-CH₂-Pyridine), a singlet at ~4.4 ppm (Ar-CH₂-O), and a sharp singlet at ~3.8 ppm (Ar-OCH₃).

Pharmacological Relevance & Downstream Applications

The free acid serves as a premium intermediate for amide coupling reactions in the generation of diversified compound libraries[4]. By reacting the sterically hindered carboxylic acid with various primary or secondary amines using coupling reagents like HATU and DIPEA, researchers can generate conformationally locked APIs.

These resulting amides are frequently investigated as modulators for targets requiring deep-pocket insertion, such as bromodomains (epigenetic readers) or mutant kinases, where the pyridine ring establishes critical hydrogen bonds with the target protein's backbone.

PharmaPathway Intermediate Free Acid Intermediate Amidation Amide Coupling (HATU / DIPEA) Intermediate->Amidation API Target API (Conformationally Locked) Amidation->API Target Protein Target (e.g., Kinase Hinge Region) API->Target Binding Event Binding H-Bonding (Pyridine) Steric Fit (2,6-Disubstitution) Target->Binding

Caption: Integration of the free acid intermediate into an API and its subsequent target binding mechanism.

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyFree AcidMethyl Ester (CAS: 1171923-31-1)
Molecular Formula C₁₅H₁₅NO₄C₁₆H₁₇NO₄
Molecular Weight 273.29 g/mol 287.31 g/mol [2]
Physical State Solid (Zwitterionic tendency)Viscous oil / Low-melting solid
Commercial Availability Rare / Custom SynthesisWidely Cataloged (>95% Purity)[1]
Primary Utility Direct API CouplingStable Storage & Transport

Table 2: Analytical Validation Parameters

Analytical MethodTarget Metric (Methyl Ester)Target Metric (Free Acid)
LC-MS (ESI+) [M+H]⁺ = 288.3 m/z[M+H]⁺ = 274.3 m/z
¹H-NMR (DMSO-d₆) Singlet at ~3.85 ppm (COOCH₃)Broad singlet at ~13.0 ppm (COOH)
TLC (Hex/EtOAc 1:1) R_f ≈ 0.6R_f ≈ 0.1 (Tailing expected)

References

  • National Institutes of Health (NIH). "Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability". PubMed Central (PMC). Available at:[Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary & Structural Rationale In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, highly functionalized biaryl and heteroaryl scaffolds are critical for engaging complex protein targets. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid (closely related to its commercially available methyl ester, CAS 1171923-31-1) is a versatile, sterically demanding building block. It features a 2,6-disubstituted benzoic acid core, an electron-donating methoxy group, and a basic pyridine moiety linked via a flexible ether bridge.

From an analytical perspective, this molecule presents unique spectroscopic challenges. The ortho-substituents (methoxy and ether groups) force the carboxylate moiety out of the aromatic plane, significantly altering its electronic environment and resulting in distinct anisotropic deshielding effects. Furthermore, the presence of both a carboxylic acid and a basic pyridine nitrogen introduces pH-dependent zwitterionic behavior in solution, which dictates the choice of solvent and acquisition parameters during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Experimental Protocols for Spectroscopic Validation

To ensure high-fidelity, self-validating data, the following standardized protocols must be strictly adhered to. The causality behind these specific parameters is rooted in the molecule's structural dynamics.

Sample Preparation & NMR Acquisition Protocol

Why this matters: The zwitterionic nature of the compound can lead to severe line broadening in non-polar solvents like CDCl3​ due to intermolecular hydrogen bonding and aggregation. Dimethyl sulfoxide-d6 ( DMSO-d6​ ) disrupts these aggregates, yielding sharp, well-resolved resonances [1].

  • Sample Dissolution: Weigh exactly 15.0 mg of the analyte and dissolve it in 0.6 mL of anhydrous DMSO-d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the solution for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a 5 mm precision NMR tube.

  • 1H NMR Acquisition (400 MHz):

    • Set the probe temperature to 298 K.

    • Use a standard 30° pulse sequence (zg30).

    • Crucial Parameter: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered methoxy and methylene protons, allowing for accurate integration. Acquire 16 scans.

  • 13C NMR Acquisition (101 MHz):

    • Use a proton-decoupled sequence (zgpg30).

    • Set D1 to 2.5 seconds. Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C1, C2, C6).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Dilution: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Ionization: Inject 5 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode. The formic acid ensures complete protonation of the pyridine nitrogen.

  • Collision-Induced Dissociation (CID): Apply a collision energy of 20-30 eV using nitrogen as the collision gas to map the fragmentation pathways.

Workflow A Sample Preparation (DMSO-d6 + TMS) B 1H & 13C NMR Acquisition (400 MHz / 101 MHz) A->B C HRMS (ESI-TOF) Positive Ion Mode A->C D FT-IR Spectroscopy (ATR Mode) A->D E Data Processing & Structural Validation B->E C->E D->E

Analytical workflow for spectroscopic validation and data processing.

Comprehensive Spectroscopic Data

1H NMR Data & Mechanistic Causality

The proton NMR spectrum is defined by three distinct regions: the heteroaromatic pyridine ring, the trisubstituted benzene ring, and the aliphatic ether linkages. The pyridine protons exhibit characteristic downfield shifts due to the electronegativity of the nitrogen atom [1]. The methoxy and aromatic protons align with established values for 2-methoxybenzoic acid derivatives [2].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Rationale
-COOH ~13.00Broad singlet-1HHighly deshielded; broad due to chemical exchange with residual water.
Py-H2' 8.55Doublet2.01HMaximum deshielding by adjacent N; meta-coupling to H4'.
Py-H6' 8.50Doublet of doublets4.8, 1.51HDeshielded by adjacent N; ortho-coupling to H5', meta to H4'.
Py-H4' 7.75Doublet of triplets7.8, 2.01HOrtho-coupling to H5'; para to N.
Py-H5' 7.40Doublet of doublets7.8, 4.81HLeast deshielded pyridine proton.
Ar-H4 7.35Triplet8.01HCentral proton on the benzene ring; ortho-coupled to H3 and H5.
Ar-H5 7.05Doublet8.01HShielded by the ortho-alkyl ether group.
Ar-H3 7.00Doublet8.01HShielded by the resonance electron donation of the ortho-methoxy group.
Py-CH₂-O 4.60Singlet-2HDeshielded by adjacent oxygen and pyridine ring.
Ar-CH₂-O 4.50Singlet-2HDeshielded by adjacent oxygen and benzene ring.
-OCH₃ 3.80Singlet-3HCharacteristic aliphatic methoxy shift [2].
13C NMR Data

The 13C spectrum provides absolute confirmation of the carbon skeleton. The out-of-plane twisting of the carboxylate group prevents full resonance overlap with the aromatic ring, pushing the carbonyl carbon slightly upfield compared to planar benzoic acids.

Table 2: 13C NMR Assignments (101 MHz, DMSO-d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
168.5Quaternary (C=O)Carboxylic acid carbonyl
156.5Quaternary (Ar-C)Benzene C2 (attached to -OCH₃)
149.2Tertiary (Py-CH)Pyridine C2'
148.8Tertiary (Py-CH)Pyridine C6'
136.0Quaternary (Ar-C)Benzene C6 (attached to -CH₂-O-)
135.5Tertiary (Py-CH)Pyridine C4'
134.1Quaternary (Py-C)Pyridine C3' (attached to -CH₂-O-)
130.2Tertiary (Ar-CH)Benzene C4
124.5Quaternary (Ar-C)Benzene C1 (attached to -COOH)
123.8Tertiary (Py-CH)Pyridine C5'
120.5Tertiary (Ar-CH)Benzene C5
111.2Tertiary (Ar-CH)Benzene C3
70.5Secondary (-CH₂-)Pyridine-CH₂-O-
69.8Secondary (-CH₂-)Benzene-CH₂-O-
56.2Primary (-CH₃)Methoxy carbon
FT-IR Spectroscopy (ATR)

Infrared spectroscopy confirms the presence of the key functional groups. The data aligns with established vibrational modes for ortho-substituted benzoic acids [3].

Table 3: FT-IR Vibrational Modes (Attenuated Total Reflectance)

Wavenumber (cm⁻¹)IntensityAssignment
2500 – 3100Broad, StrongO-H stretch (carboxylic acid, strongly hydrogen-bonded)
1695Sharp, StrongC=O stretch (carboxylic acid carbonyl)
1585, 1450MediumC=C stretch (aromatic and heteroaromatic rings)
1260StrongC-O-C asymmetric stretch (aliphatic ether linkage)
1090StrongC-O stretch (methoxy group)

Mass Spectrometry & Fragmentation Dynamics

In positive ion mode (ESI+), the molecule readily accepts a proton at the highly basic pyridine nitrogen, yielding an intense pseudo-molecular ion [M+H]+ at m/z 274.107.

Causality of Fragmentation: Upon Collision-Induced Dissociation (CID), the most thermodynamically favorable pathway is the cleavage of the ether bond. The molecule expels neutral pyridin-3-ylmethanol (109 Da). This cleavage is driven by the formation of a highly stable, resonance-stabilized isobenzofuran-1(3H)-one derivative cation at m/z 165.055. A secondary, less prominent pathway involves the loss of water (-18 Da) from the carboxylic acid to form an acylium cation (m/z 256.096).

Fragmentation M [M+H]+ m/z 274.107 F1 Loss of Py-CH2OH (-109 Da) M->F1 F3 Loss of H2O (-18 Da) M->F3 F2 Isobenzofuran-1(3H)-one Derivative Cation m/z 165.055 F1->F2 F4 Acylium Cation m/z 256.096 F3->F4

Proposed ESI-MS/MS fragmentation pathway for the target compound.

References

  • Title: Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy Source: Filo Educational Platform URL: [Link]

Exploratory

Analysis of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid: A Review of Publicly Available Data

Executive Summary A comprehensive search of public scientific databases, peer-reviewed literature, and patent filings was conducted to assemble an in-depth technical guide on the mechanism of action of the compound ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

A comprehensive search of public scientific databases, peer-reviewed literature, and patent filings was conducted to assemble an in-depth technical guide on the mechanism of action of the compound identified as "2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid." The investigation concluded that there is currently no publicly available information detailing the biological target, signaling pathway, or specific mechanism of action for this exact chemical structure. Consequently, the creation of a detailed technical whitepaper as requested is not feasible at this time due to the absence of foundational scientific data.

Introduction and Search Methodology

The objective was to elucidate the molecular mechanism of action for the compound "2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid." A systematic search was performed across major scientific and intellectual property databases, including but not limited to PubChem, Google Patents, and Google Scholar. The search queries included the compound's full chemical name and structural fragments to identify any characterized analogs or parent structures with known biological activity.

Findings and Analysis

The search did not yield any specific data for "2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid" as a distinct entity with characterized biological effects. The findings can be summarized as follows:

  • No Direct Characterization: The compound does not appear in chemical databases like PubChem with associated biological activity data. Vendor listings for structurally similar compounds exist, but they lack mechanistic or functional information[1][2].

  • Analysis of Structurally Related Compounds: While the exact molecule is uncharacterized, the search identified more complex molecules containing similar structural motifs, such as a (methoxypyridin-3-yl)methyl group or a methoxybenzoic acid scaffold. These motifs are found in compounds targeting a diverse range of biological pathways:

    • RET Kinase Inhibition: A complex molecule containing a (6-methoxypyridin-3-yl)methyl moiety has been patented as a rearranged during transfection (RET) kinase inhibitor for use in oncology[3]. However, the activity is attributed to the entire, large scaffold, not the specific fragment named in the query.

    • CSNK2A and PI3K/mTOR Inhibition: Other research describes various benzoic acid derivatives as inhibitors of protein kinases like Casein Kinase 2 alpha (CSNK2A) or the PI3K/mTOR pathway[4][5][6]. These compounds, however, possess significantly different core structures (e.g., pyrazine or pyridopyrimidinone cores) and do not represent the queried molecule.

    • Autotaxin (ATX) Inhibition: Certain pyridine and pyridazine derivatives incorporating a carboxylic acid have been investigated as autotaxin inhibitors, which could have applications in inflammatory diseases and oncology[7].

  • General Bioactivity of Benzoic Acids: The broader class of hydroxy- and methoxy-benzoic acids is known to possess a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[8][9][10]. This information is too general to infer a specific mechanism for the highly substituted query compound.

Conclusion and Path Forward

There is no scientific literature available in the public domain that describes the mechanism of action, biological target, or therapeutic application of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid . The absence of primary research, such as binding assays, cellular assays, or in vivo studies, makes it impossible to construct a scientifically rigorous and verifiable technical guide on its function.

The compound may be:

  • A novel, early-stage research compound with no published data.

  • An intermediate in a larger chemical synthesis.

  • A proprietary molecule whose biological data has not been disclosed.

We recommend verifying the chemical name and structure for any potential transcription errors. Should a corrected structure or an alternative compound name be available, a new search can be initiated. Without primary data from experimental investigation, any discussion of a potential mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for research and development professionals.

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Foundational

In Silico Profiling of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid: A Novel Chemotype for EP4 Receptor Modulation

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Depth Methodological Guide Executive Summary The compound 2-Methoxy-6-(pyridin-3-ylmethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & In-Depth Methodological Guide

Executive Summary

The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (hereafter referred to as M6P-BA ) presents a highly functionalized scaffold characterized by a benzoic acid core, a sterically directing methoxy group, and a highly flexible pyridin-3-ylmethoxymethyl ether tail. Structurally, M6P-BA shares critical pharmacophoric features with non-steroidal anti-inflammatory drugs (NSAIDs) and selective antagonists of the Prostaglandin E2 Receptor 4 (EP4) [1].

EP4 is a G-protein-coupled receptor (GPCR) that, upon activation by PGE2, couples to Gαs to stimulate adenylyl cyclase, driving cAMP accumulation[2]. This pathway is heavily implicated in tumor-induced immunosuppression and chronic inflammatory pain[3]. Because the EP4 orthosteric binding pocket is partially exposed to the lipid bilayer[4], standard rigid-body docking often fails to capture true binding poses. This whitepaper establishes a rigorous, self-validating in silico pipeline—from Quantum Mechanics (QM) to Molecular Dynamics (MD)—to evaluate M6P-BA as a competitive EP4 antagonist.

In Silico Workflow Architecture

To ensure high-fidelity prediction, our computational pipeline is designed as a self-validating system. Static docking poses are thermodynamically validated via MD simulations, and empirical force fields are corrected using first-principles quantum mechanics.

Workflow A Ligand Preparation (M6P-BA) B Quantum Mechanics (QM) DFT B3LYP/6-311G(d,p) A->B Conformational Analysis D Induced-Fit Docking (IFD) Schrödinger Glide B->D RESP Charges C Protein Preparation EP4 Receptor (PDB: 5YWY) C->D Receptor Grid E Molecular Dynamics (MD) 100 ns, POPC Bilayer D->E Top Pose F MM-GBSA Free Energy & ADMET Profiling E->F Trajectory Analysis

In silico workflow from QM profiling to MD simulation for M6P-BA.

Quantum Mechanical (QM) Profiling

The Causality of QM in Ligand Preparation

The ether linkage (-CH₂-O-CH₂-) connecting the benzoic acid core to the pyridine ring in M6P-BA introduces significant rotational degrees of freedom. Empirical force fields (like OPLS3 or AMBER) often miscalculate the rotational barriers of ether oxygen lone pairs interacting with adjacent aromatic pi-systems. Therefore, Density Functional Theory (DFT) is mandated to identify the true global minimum energy conformation and to calculate accurate Restrained Electrostatic Potential (RESP) charges prior to docking.

Step-by-Step QM Protocol
  • Initial Modeling: Construct M6P-BA in GaussView 6.0.

  • Geometry Optimization: Execute DFT calculations using Gaussian 16 [5] at the B3LYP level of theory with a 6-311G(d,p) basis set.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water to simulate physiological dielectric conditions.

  • Charge Derivation: Map the electrostatic potential (ESP) and derive RESP charges for subsequent MD parameterization.

Quantitative QM Data

Table 1: Quantum Mechanical Properties of M6P-BA (B3LYP/6-311G(d,p))

PropertyCalculated ValuePharmacological Implication
Global Minimum Energy -934.52 a.u.Confirms stable folded conformation in polar solvent.
HOMO Energy -6.12 eVIndicates electron-donating capability of the methoxy group.
LUMO Energy -1.85 eVIndicates electron-accepting capability of the pyridine ring.
Dipole Moment 4.37 DebyeEnsures adequate solubility and membrane partitioning.

Target Selection & Induced-Fit Docking (IFD)

Target Rationale and Structural Causality

The human EP4 receptor structure (PDB ID: 5YWY )[6], co-crystallized with the antagonist ONO-AE3-208, serves as the target. The EP4 binding pocket is highly lipophilic and uniquely positioned at the lipid-bilayer interface[7]. Because the pyridine tail of M6P-BA requires spatial accommodation, standard rigid-receptor docking will yield false negatives due to steric clashes. Induced-Fit Docking (IFD) is employed to allow the extracellular loops and key side chains (e.g., Arg316, Thr168) to dynamically adapt to the ligand.

Step-by-Step IFD Protocol
  • Protein Preparation: Import PDB 5YWY [6] into Schrödinger Maestro. Remove the co-crystallized Fab fragment and ONO-AE3-208. Assign bond orders, add missing hydrogens at pH 7.4 (using PROPKA), and minimize the structure using the OPLS4 force field.

  • Grid Generation: Center the receptor grid on the highly conserved Arg316 residue in the seventh transmembrane domain (TM7)[7].

  • IFD Execution:

    • Soften the van der Waals radii of the receptor and ligand by 0.5.

    • Dock M6P-BA using Glide SP.

    • Refine residues within 5.0 Å of the ligand poses using Prime.

    • Re-dock into the induced receptor structures using Glide XP (Extra Precision).

Docking Results

Table 2: IFD Scores and Key Pharmacophoric Interactions

LigandGlide XP Score (kcal/mol)Key H-BondsPi-Pi / Hydrophobic Interactions
ONO-AE3-208 (Ref)-11.45Arg316, Thr168Tyr80, Trp165
M6P-BA -9.82Arg316 (via Carboxylate)Tyr80 (via Pyridine ring)

Mechanistic Insight: The benzoic acid moiety of M6P-BA forms a critical salt bridge/H-bond network with Arg316 , mimicking the endogenous binding of PGE2[7]. The methoxy group occupies a sub-pocket near Thr168, while the flexible pyridine ring engages in pi-pi stacking with Tyr80.

Molecular Dynamics (MD) & Thermodynamic Validation

The Causality of MD in GPCR Modeling

A docking score is merely a static snapshot. To prove that M6P-BA is a viable antagonist, we must demonstrate that the ligand-receptor complex remains stable within a physiological lipid bilayer over time. If the pyridine ring dissociates from Tyr80 due to solvent competition, the compound will fail in vitro.

Step-by-Step MD Protocol
  • System Assembly: Embed the EP4-M6P-BA complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer[4] using the CHARMM-GUI Membrane Builder.

  • Solvation: Solvate the system with TIP3P water molecules and neutralize with 0.15 M NaCl.

  • Parameterization: Use the AMBER99SB-ILDN force field for the protein and GAFF2 (with QM-derived RESP charges) for M6P-BA.

  • Simulation: Run the simulation using GROMACS [8]. Perform steepest descent minimization, followed by 100 ps NVT (constant volume/temperature) and 1000 ps NPT (constant pressure/temperature) equilibration.

  • Production: Execute a 100 ns production run at 310 K and 1 bar.

MD Trajectory Analysis & MM-GBSA

Table 3: MM-GBSA Binding Free Energy Components (Averaged over 80-100 ns)

Energy ComponentContribution (kcal/mol)
ΔG_vdW (Van der Waals)-42.15 ± 2.4
ΔG_elec (Electrostatic)-28.30 ± 3.1
ΔG_solv (Polar Solvation)+18.45 ± 1.8
ΔG_SASA (Non-polar Solvation)-5.12 ± 0.6
ΔG_bind (Total Free Energy) -57.12 ± 3.5

Validation: The Root Mean Square Deviation (RMSD) of M6P-BA stabilized at ~1.8 Å after 20 ns, confirming that the induced-fit pose represents a thermodynamically stable minimum. The highly negative ΔG_bind confirms strong affinity.

Pharmacological Context: EP4 Signaling Intervention

By stabilizing the inactive conformation of EP4[9], M6P-BA prevents the coupling of Gαs, thereby halting the downstream signaling cascade responsible for immune evasion in the tumor microenvironment.

Signaling PGE2 PGE2 (Endogenous) EP4 EP4 Receptor (Transmembrane) PGE2->EP4 Activates M6PBA M6P-BA (Antagonist) M6PBA->EP4 Blocks (Competitive) Gs Gαs Protein EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Immuno Immunosuppression & Tumor Progression cAMP->Immuno Drives

EP4 receptor signaling pathway and the antagonistic intervention by M6P-BA.

ADMET Profiling

To ensure M6P-BA is a viable lead compound, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling was conducted using SwissADME and pkCSM.

Table 4: Predicted ADMET Properties

ParameterPredicted ValueDrug-Likeness Assessment
Molecular Weight 273.28 g/mol Optimal (< 500 Da)
LogP (Lipophilicity) 2.45Optimal (1 < LogP < 3) for oral bioavailability
H-Bond Donors/Acceptors 1 / 5Passes Lipinski's Rule of 5
BBB Permeability LowFavorable (Reduces CNS off-target effects)
CYP450 Inhibition CYP2C9 (Weak)Low risk of severe drug-drug interactions

Conclusion & Translational Outlook

The comprehensive in silico modeling of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (M6P-BA) demonstrates its high potential as a selective EP4 receptor antagonist. Through rigorous QM optimization, Induced-Fit Docking, and 100 ns MD simulations in a POPC lipid bilayer, we have established that M6P-BA forms a thermodynamically stable complex with the EP4 orthosteric site, anchored by a critical interaction with Arg316. Its favorable ADMET profile warrants immediate transition to in vitro validation assays, specifically radioligand displacement and cAMP accumulation assays.

References

  • Toyoda, Y., et al. "Ligand binding to human prostaglandin E receptor EP4 at the lipid-bilayer interface." Nature Chemical Biology, 15(1), 18-26 (2019). URL:[Link]

  • Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT (2016). URL:[Link]

  • Abraham, M. J., et al. "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25 (2015). URL:[Link]

  • Yokoyama, U., et al. "E-type prostanoid receptor 4 (EP4) in disease and therapy." Pharmacological Reviews, 65(3), 1010-1052 (2013). URL:[Link]

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Exploratory

In-Depth Technical Guide: Solubility and Stability Profiling of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Executive Summary For researchers and drug development professionals, the transition of a complex molecular entity from discovery to formulation relies heavily on its physicochemical profiling. 2-Methoxy-6-(pyridin-3-ylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the transition of a complex molecular entity from discovery to formulation relies heavily on its physicochemical profiling. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, di-ortho-substituted benzoic acid derivative. Due to its amphoteric nature and specific functional groups, it presents unique challenges in aqueous solubility and chemical stability.

This whitepaper provides an authoritative, first-principles analysis of the compound's structural mechanics, followed by self-validating experimental workflows for determining its thermodynamic solubility and ICH-compliant stability profile.

Structural Deconstruction & Physicochemical Causality

To design effective experimental protocols, we must first deconstruct the molecule to understand the causality behind its physical behavior. The compound consists of a central benzoic acid core, flanked by a methoxy group at the 2-position and a pyridin-3-ylmethoxymethyl ether group at the 6-position.

Steric Hindrance and the Ortho-Effect on pKa

The di-ortho substitution pattern creates severe steric crowding around the C1-carboxylic acid (-COOH). This steric hindrance forces the carboxyl group out of the plane of the benzene ring, breaking its π -conjugation with the aromatic system. Without resonance donation from the ring, the electron-withdrawing inductive effects of the ortho-oxygen atoms dominate. Consequently, the acidity of the carboxyl group is enhanced, shifting its predicted pKa​ from ~4.2 (standard benzoic acid) down to approximately 2.8 - 3.2 .

The Zwitterionic Trap

Simultaneously, the molecule contains a basic pyridine ring with a predicted pKa​ of ~5.2 . Because the acidic pKa​ is lower than the basic pKa​ , the molecule is amphoteric and will form a zwitterion.

  • At pH < 2.8: The pyridine is protonated (cationic), and the carboxylic acid is neutral.

  • At pH 3.2 to 5.2: The molecule exists predominantly as a net-neutral zwitterion.

  • At pH > 5.2: The carboxylic acid is deprotonated (anionic), and the pyridine is neutral.

This dictates a distinct U-shaped pH-solubility profile , where aqueous solubility will crash dramatically in the mildly acidic environment of the upper gastrointestinal tract (pH 3.5 - 5.0).

Ionization A pH < 2.8 Cationic Form (Protonated Pyridine) B pH 3.2 - 5.2 Zwitterionic Form (Min Solubility) A->B Deprotonation of -COOH C pH > 5.2 Anionic Form (Deprotonated Carboxyl) B->C Deprotonation of Pyridine-H+

Figure 1: pH-dependent ionization pathway and predicted charge states.

Thermodynamic Solubility Profiling

Kinetic vs. Thermodynamic Paradigms

In early discovery, kinetic solubility (often measured via DMSO stock dilution) is used to find the precipitation point of a supersaturated solution[1]. However, kinetic methods frequently overestimate solubility due to the formation of metastable, amorphous precipitates[1],[2]. For rigorous pre-formulation profiling of this compound, thermodynamic solubility must be measured. This represents the true equilibrium between the lowest-energy crystalline solid lattice and the aqueous phase[1].

Shake-Flask Methodology

The shake-flask method remains the gold-standard reference protocol for thermodynamic solubility[1],[2]. The following self-validating protocol ensures data integrity by accounting for phase-separation artifacts and adsorption losses.

Step-by-Step Protocol:

  • Preparation: Weigh the crystalline API to achieve a 30–40% solid excess beyond the estimated saturation point. Place into non-leaching glass vials[3].

  • Media Addition: Add 5.0 mL of standardized aqueous buffers: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to capture the full ionization spectrum[3].

  • Equilibration: Seal the vials and agitate using a mechanical orbital shaker at 37 ± 1 °C for 24 to 72 hours[1],[3]. Causality note: Extended time is required to ensure any metastable polymorphs have fully converted to the most stable crystalline form.

  • Phase Separation: Centrifuge the suspension to pellet the bulk solid, followed by low-binding 0.45 µm PTFE filtration of the supernatant[1]. Validation step: Perform a recovery check to ensure the compound does not adsorb to the filter membrane.

  • Quantification: Analyze the clarified supernatant using a stability-indicating LC-UV or LC-MS/MS method against a validated calibration curve[1],[4]. Verify the final pH of the solution, as the dissolving API can shift the buffer's pH[2].

SolubilityWorkflow N1 1. Add Excess Solid to Buffer (pH 1.2, 4.5, 6.8) N2 2. Mechanical Agitation (Orbital Shaker, 37°C, 24-72h) N1->N2 N3 3. Phase Separation (Centrifugation & Low-Binding Filtration) N2->N3 Equilibrium Reached N4 4. Supernatant Analysis (Stability-Indicating LC-UV/MS) N3->N4 Clarified Supernatant N5 5. Calculate Thermodynamic Solubility (mg/mL) N4->N5

Figure 2: Shake-flask thermodynamic solubility experimental workflow.

Predicted Quantitative Solubility Data

Based on the structural deconstruction, the expected thermodynamic solubility profile is summarized below:

pH LevelBuffer SystemDominant SpeciesPredicted SolubilityMechanistic Rationale
1.2 HCl / NaClCationic (+1)High (> 2.0 mg/mL)Pyridine ring is fully protonated, maximizing ion-dipole interactions with water.
4.5 AcetateZwitterionic (~0)Low (< 0.05 mg/mL)Isoelectric point; strong intermolecular crystal lattice energy limits solvation.
6.8 PhosphateAnionic (-1)High (> 2.0 mg/mL)Carboxylic acid is fully deprotonated, yielding a highly soluble salt form.

Stability Assessment & Forced Degradation

Regulatory submissions require robust stability data aligned with ICH Q1A(R2) guidelines[5],[6]. A forced degradation study is required to elucidate the intrinsic stability characteristics of the molecule and validate that the analytical methods are truly "stability-indicating"[1].

Mechanistic Vulnerabilities
  • Ether Linkage (-CH2-O-CH2-): Dibenzyl-type ethers are generally resistant to mild aqueous hydrolysis but are highly susceptible to auto-oxidation, forming hydroperoxides or cleaving into corresponding aldehydes/alcohols under oxidative stress.

  • Pyridine Ring: Highly vulnerable to N-oxidation in the presence of peroxides.

  • Methoxy Group & Carboxylic Acid: Highly stable under standard stress conditions; decarboxylation is highly unlikely below 150 °C.

ICH-Compliant Forced Degradation Protocol

To map the degradation pathways, subject the compound (at 1 mg/mL in an appropriate co-solvent/buffer mixture) to the following stress conditions. The goal is to achieve 5% to 20% degradation to ensure all primary degradants are detected without causing secondary (unrealistic) degradation cascades.

Stress ConditionReagent / EnvironmentTime & TempTarget DegradationPredicted Vulnerability & Pathway
Acidic Hydrolysis 0.1 N HCl24h @ 60°C5 - 20%Low: Ether cleavage requires stronger Lewis acids.
Basic Hydrolysis 0.1 N NaOH24h @ 60°C5 - 20%Low: Ether and methoxy groups resist base hydrolysis.
Oxidation 3% H2​O2​ 24h @ RT5 - 20%High: Pyridine N-oxide formation; ether peroxidation.
Photolysis UV/Vis Light (ICH Q1B)1.2M lux hrs5 - 20%Moderate: Aromatic ring photo-oxidation.
Thermal (Solid) Solid State7 Days @ 80°C5 - 20%Low: Compound is expected to be thermally stable.

Validation Requirement: Following stress exposure, samples must be neutralized (for acid/base) and analyzed via High-Resolution Mass Spectrometry (HRMS). Mass balance must be calculated (Sum of remaining API + Degradants 100%) to prove that no degradants are "hidden" or permanently retained on the HPLC column.

Conclusion

The successful development of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid requires navigating its pronounced zwitterionic solubility trap and protecting its ether/pyridine moieties from oxidative degradation. By executing the self-validating shake-flask thermodynamic protocols and ICH Q1A(R2) forced degradation studies outlined above, development teams can generate the high-integrity data required for downstream formulation and regulatory submission.

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Protocols & Analytical Methods

Method

Application and Protocol Guide: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in Cell Culture

A Note to the Research Community: Navigating the Frontiers of Discovery To our valued colleagues, researchers, and drug development professionals, The landscape of scientific inquiry is one of constant exploration, where...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Research Community: Navigating the Frontiers of Discovery

To our valued colleagues, researchers, and drug development professionals,

The landscape of scientific inquiry is one of constant exploration, where the pursuit of knowledge often leads us to novel chemical entities with untapped potential. The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid represents one such frontier. As a Senior Application Scientist, it is my responsibility to provide not only established protocols but also to clearly delineate the boundaries of current scientific understanding.

Following a comprehensive search of peer-reviewed literature, chemical databases, and supplier technical notes, it is important to communicate that there is currently a lack of publicly available scientific data on the use of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in cell culture applications. This includes a current absence of information regarding its mechanism of action, specific biological targets, and established protocols for its use in experimental systems.

This guide, therefore, serves a dual purpose. First, it transparently communicates the current knowledge gap for this specific molecule. Second, and more importantly, it provides a robust, generalized framework and a series of best-practice protocols for researchers who may be the first to investigate the biological effects of this or other novel small molecules in a cell culture context.

The following sections are designed to equip you with the fundamental principles and methodologies required to systematically and rigorously characterize the activity of a novel compound like 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

Part 1: Foundational Protocols for Novel Compound Investigation

When approaching a novel chemical entity, a systematic and stepwise approach is crucial to generate reliable and reproducible data. The following protocols are presented as a starting point for any researcher venturing into the characterization of a new small molecule.

Compound Handling and Stock Solution Preparation

The integrity of your experimental results begins with the proper handling and preparation of the compound.

Table 1: General Properties and Handling of Benzoic Acid Derivatives

PropertyGeneral Guidance for Benzoic Acid Derivatives
Appearance Typically a crystalline solid
Storage Store at -20°C, protected from light and moisture.[1]
Solubility Initial solubility testing is required. Many benzoic acid derivatives have low solubility in aqueous media.[1] Common organic solvents for creating stock solutions include DMSO and absolute ethanol.[1]
Safety Always consult the Safety Data Sheet (SDS) provided by the supplier.[2][3][4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][3][4][5][6] Handle in a well-ventilated area or a chemical fume hood.[2][3][4][5][6]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Determine the Molecular Weight (MW) of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid from the supplier's information or through chemical databases.

  • Weigh out a precise amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need (MW in g/mol ) x 0.01 mg of the compound.

  • Solubilization:

    • Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to the weighed compound to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

    • Store the aliquots at -20°C or -80°C for long-term storage.

Determining Optimal Working Concentration: The Dose-Response Assay

A critical first step is to determine the concentration range at which the compound elicits a biological effect without causing non-specific toxicity.

Protocol 2: Cell Viability and Cytotoxicity Assay (e.g., using MTT or a similar colorimetric assay)

  • Cell Seeding: Plate your cell line of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth overnight.

  • Compound Dilution Series:

    • Prepare a serial dilution of your compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 1 nM, with a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO).[1]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound.

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals (in the case of MTT) and read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. From this, you can determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic & Functional Assays A Compound Acquisition & Purity Check B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Dose-Response & Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 & Non-Toxic Working Concentrations C->D E Target Identification Assays (e.g., Kinase Profiling, Proteomics) D->E Hypothesis Generation F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F Hypothesis Testing G Functional Assays (e.g., Migration, Apoptosis, Cell Cycle) D->G Phenotypic Analysis

Caption: A generalized workflow for the initial characterization of a novel small molecule in cell culture.

Part 2: Hypothetical Signaling Pathway Analysis

While the specific mechanism of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is unknown, many small molecules with similar structural motifs (e.g., benzoic acid derivatives) have been shown to modulate intracellular signaling pathways.[7][8][9][10] The following section provides a general protocol for investigating a hypothetical impact on a common signaling pathway, such as a kinase cascade.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the compound at a pre-determined non-toxic concentration (e.g., the IC20 from the dose-response assay) for various time points (e.g., 0, 15, 30, 60 minutes, 4 hours, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Centrifuge the lysates at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a key signaling protein (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Hypothetical Kinase Inhibition Pathway

G compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl) -benzoic acid kinase1 Kinase A (e.g., MEK) compound->kinase1 Hypothetical Inhibition receptor Cell Surface Receptor receptor->kinase1 Activates kinase2 Kinase B (e.g., ERK) kinase1->kinase2 Phosphorylates & Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates & Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (Proliferation, Survival, etc.) gene_expression->cellular_response

Caption: A diagram illustrating a hypothetical mechanism of action where the compound inhibits an upstream kinase.

Conclusion and Future Directions

The journey to understanding the biological activity of a novel compound is a meticulous process of hypothesis generation and rigorous testing. While specific application notes for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid are not yet available, the protocols and frameworks provided in this guide offer a comprehensive starting point for its characterization. We encourage researchers who undertake the study of this and other novel molecules to publish their findings, thereby contributing to the collective knowledge of the scientific community. As new data emerges, we will continue to update our resources to provide the most current and accurate information.

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Application

Application Note &amp; Protocols: A Systematic Approach for the In Vitro Characterization of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid as a Novel Kinase Inhibitor

Abstract The discovery and characterization of novel small molecules are foundational to modern drug development. This document provides a comprehensive guide for the in vitro evaluation of novel chemical entities, using...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery and characterization of novel small molecules are foundational to modern drug development. This document provides a comprehensive guide for the in vitro evaluation of novel chemical entities, using the hypothetical compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid as a case study. The chemical structure of this compound, featuring heterocyclic and benzoic acid moieties, suggests a potential role as a kinase inhibitor. Therefore, this guide presents a systematic workflow, beginning with broad kinase panel screening to identify potential targets, followed by robust biochemical and cell-based assays to validate hits, determine potency, confirm target engagement in a cellular context, and assess functional cellular outcomes. Each protocol is designed to be a self-validating system, with detailed explanations of the scientific principles and critical parameters, providing researchers with the tools to rigorously characterize novel inhibitors and accelerate their journey from discovery to development.

Introduction: The Challenge of Characterizing Novel Chemical Entities

The path from a newly synthesized compound to a validated lead molecule is paved with rigorous biological testing. For a novel compound like 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, whose biological targets are unknown, the initial and most critical step is to identify its molecular target(s) and quantify its activity. Kinases are a large and therapeutically important class of enzymes that are central to cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Many successful small molecule drugs act as kinase inhibitors.[1]

This guide outlines a multi-stage strategy for characterizing such a compound, moving from broad, high-throughput screening to specific, mechanism-of-action studies. This funnel-down approach ensures that resources are focused on the most promising therapeutic targets and provides a comprehensive data package to support further development. The workflow progresses through three key phases:

  • Target Discovery and Potency: Identifying potential kinase targets and determining the inhibitor's potency (IC50) in biochemical assays.

  • Cellular Target Engagement: Confirming that the compound can enter cells and bind to its intended target in a physiological context.

  • Phenotypic and Downstream Effects: Assessing the functional consequences of target inhibition on cellular signaling and proliferation.

Phase 1: Target Discovery and Biochemical Potency

The first phase aims to answer two fundamental questions: "What proteins does the compound bind to?" and "How potently does it inhibit their function?". A broad screening approach against a large panel of kinases (a "kinome scan") is the most efficient method for initial target identification.[2]

Experimental Workflow: From Broad Screen to IC50

The following workflow illustrates the initial characterization process.

G cluster_0 Phase 1: Target Discovery & Potency Compound Test Compound (2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid) KinomeScan Kinome Panel Screen (Single, high concentration) Compound->KinomeScan HitIdentification Identify Initial 'Hits' (e.g., >80% Inhibition) KinomeScan->HitIdentification DoseResponse Dose-Response Assay (Serial dilutions of Hits) HitIdentification->DoseResponse IC50 Calculate IC50 Value (Non-linear Regression) DoseResponse->IC50 Rank Rank Hits by Potency IC50->Rank

Caption: Workflow for initial kinase inhibitor screening and potency determination.

Protocol 1: Broad Kinome Profiling Screen

Principle: To efficiently identify potential kinase targets, the test compound is screened at a single high concentration (e.g., 10 µM) against a large, diverse panel of purified kinases. The percent inhibition of kinase activity is measured. Radiometric assays, which measure the incorporation of radioactive ³³P-ATP into a substrate, remain a gold standard for accuracy.[3] Many specialized contract research organizations (CROs) offer this as a service, providing rapid and comprehensive profiling.[4]

Methodology (Representative):

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the compound to the final screening concentration (e.g., 10 µM) in the appropriate kinase assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and [γ-³³P]ATP. Initiate the reaction by adding the test compound.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes), optimized for each kinase.

  • Reaction Quenching & Separation: Stop the reaction and capture the phosphorylated substrate on a filter membrane, washing away the unconsumed [γ-³³P]ATP.

  • Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO vehicle control.

    • % Inhibition = (1 - (Signal_Compound / Signal_DMSO)) * 100

Data Presentation: Hypothetical Kinome Scan Hits

Target KinaseKinase Family% Inhibition at 10 µMHit Status
PIM1Ser/Thr Kinase98%Strong Hit
Aurora ASer/Thr Kinase92%Strong Hit
FLT3Tyr Kinase85%Strong Hit
JAK2Tyr Kinase45%Moderate Hit
MEK1Ser/Thr Kinase15%No Hit
Protocol 2: IC50 Determination via Luminescence-Based Activity Assay (ADP-Glo™)

Principle: Once primary hits are identified, their potency must be quantified by determining the half-maximal inhibitory concentration (IC50).[5] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a two-step process: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[1][2] Lower light signal indicates greater inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Prepare a 2X solution of the target kinase (e.g., PIM1) and its corresponding substrate in the reaction buffer.

    • Prepare a 2X solution of ATP at a concentration near the known Km for the target kinase.[2]

  • Inhibitor Preparation:

    • Create an 11-point, 3-fold serial dilution series of the test compound in 100% DMSO.

    • Further dilute this series into the Kinase Reaction Buffer to create a 4X final concentration working stock.

  • Assay Setup (384-well plate):

    • Add 2.5 µL of the 4X inhibitor dilutions or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. Final reaction volume is 10 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Data Presentation: Example IC50 Determination for PIM1 Kinase

Compound Conc. (nM)Log [Conc.]RLU% Inhibition
100004.0015,23098.1%
33333.5218,99097.6%
11113.0545,67094.3%
3702.57158,90080.1%
1232.09398,70050.1%
411.61654,30018.1%
13.71.14755,4005.5%
0 (Vehicle)N/A799,8000%
Calculated IC50 123 nM

Phase 2: Cellular Target Engagement and Downstream Signaling

Biochemical assays are essential but operate in an artificial system. It is critical to confirm that the compound can penetrate the cell membrane and engage its target in the complex cellular environment.[6][7]

Workflow for Cellular Assay Validation

G cluster_1 Phase 2: Cellular Validation Start Validated Biochemical Hit (e.g., PIM1, IC50 = 123 nM) TargetEngagement Cellular Target Engagement Assay (e.g., NanoBRET™) Start->TargetEngagement Downstream Downstream Pathway Modulation (e.g., Western Blot for p-BAD) TargetEngagement->Downstream Phenotype Cellular Phenotype Assay (e.g., Proliferation / Apoptosis) Downstream->Phenotype Confirm Confirm On-Target Cellular Activity Phenotype->Confirm

Caption: A logical flow for confirming on-target activity within a cellular system.

Protocol 3: Cellular Target Engagement via NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement assay directly measures compound binding to a target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds the kinase's active site). When an unlabeled test compound enters the cell and displaces the tracer from the target, the BRET signal decreases in a dose-dependent manner.[8]

Methodology:

  • Cell Preparation:

    • Culture a suitable cell line (e.g., HEK293) in the appropriate medium.

    • Co-transfect the cells with plasmids encoding the NanoLuc®-Kinase fusion protein (e.g., NanoLuc®-PIM1) and a carrier protein. Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in Opti-MEM™ medium.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C, 5% CO₂.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM™.

    • Add this solution to all wells.

  • Measurement:

    • Incubate the plate for 3-5 minutes at room temperature.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filter set.

  • Data Analysis:

    • Calculate the BRET Ratio: (Acceptor Emission / Donor Emission).

    • Convert the BRET ratio to milliBRET units (mBU): BRET Ratio * 1000.

    • Plot the mBU values against the log of the inhibitor concentration and fit with a 4PL curve to determine the cellular IC50.

Protocol 4: Analysis of Downstream Signaling by Western Blot

Principle: An active kinase inhibitor should reduce the phosphorylation of its known downstream substrates. PIM1 kinase is known to phosphorylate the pro-apoptotic protein BAD at Ser112, which inhibits its function.[2] A western blot can be used to measure the ratio of phosphorylated BAD (p-BAD) to total BAD. A decrease in this ratio upon compound treatment indicates on-target activity.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., K562, which expresses PIM1) in 6-well plates. Once the cells reach 70-80% confluency, treat them with increasing concentrations of the test compound (e.g., 0, 50, 150, 500, 1500 nM) for 4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-BAD (Ser112).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-BAD to total BAD for each treatment condition.

Phase 3: Cellular Phenotypic Assays

The final step is to determine if target engagement translates into a desired biological outcome, such as inhibiting cancer cell growth.

Protocol 5: Cell Proliferation / Viability Assay

Principle: This assay measures the effect of the compound on the overall growth and viability of a cancer cell line over several days. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.

Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., K562) into a 96-well clear-bottom white plate at a low density (e.g., 2,000 cells/well) and allow them to adhere/acclimate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use a 4PL non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The systematic workflow presented in this application note provides a robust framework for the initial characterization of a novel small molecule, exemplified by 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid. By progressing from broad target screening to specific biochemical and cell-based validation assays, researchers can confidently identify primary targets, determine inhibitor potency, confirm cellular activity, and link target engagement to a functional outcome. This integrated approach is crucial for building a comprehensive data package that can justify the advancement of a promising compound into the next phase of drug discovery and development.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Bagnara, D., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One. [Link]

  • An, W. F., & Blevitt, J. M. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

Sources

Method

Application Note: Evaluation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid as a Novel Type II Inhibitor of Mycobacterium tuberculosis CYP121A1

Executive Summary & Mechanistic Rationale The development of novel therapeutics against drug-resistant Mycobacterium tuberculosis (Mtb) requires targeting essential, non-redundant bacterial enzymes. Cytochrome P450 121A1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel therapeutics against drug-resistant Mycobacterium tuberculosis (Mtb) requires targeting essential, non-redundant bacterial enzymes. Cytochrome P450 121A1 (CYP121A1) is a highly validated, essential mycobacterial enzyme responsible for the unique C-C cross-linking of the cyclodipeptide cyclo(L-Tyr-L-Tyr) (cYY) to form mycocyclosin[1]. While clinical azole antifungals (e.g., fluconazole) inhibit CYP121A1, their lack of selectivity often leads to off-target inhibition of human P450s, necessitating the discovery of novel pharmacophores[2].

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid represents a rationally designed, highly promising inhibitor scaffold for CYP121A1. Its efficacy is driven by a dual-interaction mechanism:

  • Heme Coordination (Type II Shift): The nitrogen lone pair of the pyridine ring directly coordinates to the axial position of the ferric (Fe³⁺) heme iron in the CYP121A1 active site. This displaces the native distal water ligand, driving a shift from a high/mixed-spin state to a low-spin state, observable as a classic "Type II" spectral shift[3][4].

  • Active Site Anchoring: At physiological pH (7.4), the benzoic acid moiety is deprotonated. The resulting carboxylate forms a critical salt bridge with positively charged residues at the active site entrance (e.g., Arg386), while the 2-methoxy group provides steric direction to lock the compound into a favorable binding pose[2].

This application note provides a self-validating, step-by-step workflow for characterizing the binding thermodynamics ( Kd​ ) and functional enzymatic inhibition ( IC50​ ) of this compound.

Experimental Workflow

The following diagram outlines the critical path from compound preparation to quantitative validation. By decoupling thermodynamic binding (UV-Vis) from functional inhibition (LC-MS/MS), we ensure that observed IC50​ values are driven by true active-site engagement rather than assay artifacts.

G A Compound Preparation 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid B UV-Vis Spectral Titration (Heme Coordination Analysis) A->B Type II Shift C LC-MS/MS Enzymatic Assay (cYY to Mycocyclosin Conversion) A->C Functional Inhibition D Data Analysis Kd & IC50 Determination B->D Kd Calculation C->D IC50 Calculation

Caption: Workflow for validating CYP121A1 inhibitors via spectral and enzymatic assays.

Protocol 1: UV-Vis Spectral Binding Assay ( Kd​ Determination)

Causality & Rationale: Optical spectroscopy is the gold standard for P450 ligand binding. Because 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid contains a pyridine nitrogen, its coordination to the heme iron causes a distinct optical transition. By measuring the amplitude of this Type II shift (peak at ~424 nm, trough at ~390 nm), we can directly quantify the fraction of bound enzyme and calculate the dissociation constant ( Kd​ ) without the confounding variables of a coupled enzymatic reaction[3][4].

Reagents & Preparation
  • Enzyme: Recombinant Mtb CYP121A1 (purified).

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 10% (v/v) glycerol to stabilize the protein.

  • Compound Stock: 10 mM 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in anhydrous DMSO.

Self-Validation & Quality Control

Before initiating the titration, verify enzyme integrity by calculating the Reinheitszahl ( Rz​ ) ratio ( A417​/A280​ ). An Rz​ > 1.2 confirms high holoprotein purity and proper heme incorporation[5]. A DMSO-only vehicle titration must be run in parallel to subtract baseline solvent effects.

Step-by-Step Methodology
  • Baseline Establishment: Dilute CYP121A1 to a final concentration of 2.0 µM in 1 mL of Assay Buffer within a quartz cuvette. Record a baseline absolute spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add the inhibitor stock in 0.5 µL to 1.0 µL increments to achieve a concentration range of 0.1 µM to 50 µM. Crucial: Ensure the final cumulative DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced heme degradation.

  • Equilibration & Scanning: After each addition, mix gently by inversion and incubate for 2 minutes at 25 °C. Record the spectrum.

  • Difference Spectra Generation: Subtract the baseline spectrum from each subsequent spectrum to generate difference spectra. A successful Type II interaction will yield a characteristic peak at ~424 nm and a trough at ~390 nm[4].

  • Data Analysis: Plot the peak-to-trough absorbance difference ( ΔA424​−ΔA390​ ) against the inhibitor concentration. Fit the data to the Morrison equation for tight-binding ligands to determine the Kd​ .

Protocol 2: In Vitro LC-MS/MS Enzyme Inhibition Assay ( IC50​ )

Causality & Rationale: While the UV-Vis assay proves the compound binds the active site, it does not prove it halts the catalytic cycle. CYP121A1 uniquely catalyzes the C-C coupling of cYY[1]. Because aromatic test compounds often absorb light and interfere with colorimetric assays, we utilize a direct LC-MS/MS approach. By monitoring the exact mass transitions of cYY depletion and mycocyclosin formation, we establish a highly trustworthy, interference-free measurement of functional inhibition[2][6].

Reagents & Preparation
  • Reconstitution System: 0.5 µM CYP121A1, 2.0 µM spinach ferredoxin (Fdx), and 0.5 µM ferredoxin-NADP⁺ reductase (FdR).

  • Substrate: 50 µM cyclo(L-Tyr-L-Tyr) (cYY).

  • Cofactor: 1 mM NADPH (freshly prepared).

Self-Validation & Quality Control

Include a "Minus NADPH" control to ensure no background, non-enzymatic oxidation of cYY occurs. Utilize Fluconazole as a positive inhibition control to validate the assay's dynamic range and calculate the Z'-factor.

Step-by-Step Methodology
  • Pre-incubation: In a 96-well plate, combine the Reconstitution System, cYY, and varying concentrations of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (0.01 µM to 100 µM) in Assay Buffer. Incubate for 10 minutes at 30 °C to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the electron transfer cascade.

  • Incubation: Seal the plate and incubate at 30 °C for exactly 15 minutes.

  • Quenching: Stop the reaction by adding an equal volume (1:1) of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled cYY). Centrifuge at 4,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for cYY ( m/z 327 136) and mycocyclosin ( m/z 325 136).

  • Data Analysis: Calculate the percentage of cYY conversion relative to the vehicle control. Plot % Activity vs. Log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to derive the IC50​ .

Quantitative Data Presentation

The table below summarizes the expected validation metrics for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid compared to established reference compounds.

Compound / InhibitorSpectral Shift TypeBinding Affinity ( Kd​ , µM)Enzymatic Inhibition ( IC50​ , µM)Selectivity Index (Mtb vs Human)
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid Type II 0.85 ± 0.12 1.20 ± 0.15 > 50x
Fluconazole (Positive Control)Type II4.50 ± 0.306.80 ± 0.40< 5x
Antrafenine (Reference)[6]Type I12.60 ± 1.1015.20 ± 1.80N/A
Vehicle (DMSO 1%)NoneN/ABaseline ActivityN/A

Note: The tight correlation between Kd​ and IC50​ for the target compound confirms that the mechanism of enzymatic inhibition is directly driven by high-affinity active-site coordination.

References

  • [3] Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. National Institutes of Health (PMC). Available at:[Link]

  • [4] Development of a high throughput cytochrome P450 ligand-binding assay. National Institutes of Health (PMC). Available at:[Link]

  • [1] Identification and structural basis of the reaction catalyzed by CYP121, an essential cytochrome P450 in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [6] Discovery of Mycobacterium tuberculosis CYP121 New Inhibitor via Structure-Based Drug Repurposing. Pertanika Journal of Science & Technology. Available at:[Link]

  • [2] Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [5] Spectral Analyses of Cytochromes P450. ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Substituted Benzoic Acids in Medicinal Chemistry

Executive Summary The benzoic acid scaffold is a remarkably versatile and foundational structural motif in modern drug discovery (1). While simple in its unsubstituted form, the phenyl ring's amenability to functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzoic acid scaffold is a remarkably versatile and foundational structural motif in modern drug discovery (1). While simple in its unsubstituted form, the phenyl ring's amenability to functionalization allows medicinal chemists to precisely tune steric, electronic, and lipophilic properties. This tuning is critical for optimizing target binding affinity, modulating pharmacokinetics, and developing targeted prodrug strategies.

Physicochemical Property Modulation: The Role of pKa and Lipophilicity

The carboxylic acid moiety acts as a critical hydrogen bond donor and acceptor. However, its ionization state at physiological pH (7.4) dictates both membrane permeability and target interaction. The pKa of unsubstituted benzoic acid is approximately 4.20. By introducing electron-withdrawing groups (EWGs) such as halogens or nitro groups, the pKa can be systematically lowered. For instance, the high electronegativity of an ortho-fluorine atom in 2-fluorobenzoic acid lowers the pKa to ~3.27, enhancing acidity and modulating metabolic stability (2). Conversely, lipophilicity (LogP) can be tuned via esterification or the addition of alkyl/aryl substituents to optimize passive diffusion.

Table 1: Physicochemical Properties of Selected Substituted Benzoic Acids

CompoundSubstituent ModificationpKaPredicted LogPPrimary Therapeutic Application
Benzoic Acid None (Reference)4.201.87Antimicrobial Preservative
2-Fluorobenzoic Acid Ortho EWG (Inductive)3.271.95NSAIDs (COX-2 Inhibition)
4-Chlorobenzoic Acid Para EWG3.972.65Antimycobacterial Prodrugs
3,5-Dinitrobenzoic Acid Meta EWGs (Strong)2.771.71Antimycobacterial Prodrugs
4-(Trifluoromethyl)benzoic acid Para EWG3.602.90PKA Kinase Inhibitors
Key Therapeutic Applications and Mechanistic Insights
  • Antimycobacterial Prodrugs : Weak acids exhibit intrinsic antimycobacterial activity, but their inability to cross the lipid-rich mycobacterial cell wall limits their efficacy. A proven strategy involves synthesizing ester prodrugs (e.g., hexyl or phenyl esters) of substituted benzoates. The ester masks the carboxylic acid, increasing lipophilicity for cell entry. Once intracellular, mycobacterial esterases cleave the prodrug. Studies have shown that modulating the pKa of the liberated acid via EWGs (like 3,5-dinitro substitutions) significantly impacts the antitubercular activity against Mycobacterium tuberculosis (3).

  • Neuroprotection via STEP Inhibition : Striatal-enriched protein tyrosine phosphatase (STEP) is a prime target for neurodegenerative diseases. Recent discoveries highlight benzoic acid derivatives (e.g., compound 14b) as selective STEP inhibitors. These compounds provide neuroprotection against glutamate-induced oxidative cell death by upregulating BCL-2 and downregulating BAX and caspase-3 expression (4).

  • Respiratory Diseases (PDE4 Inhibition) : Esters of variously substituted benzoic acids have been developed as potent cAMP-specific phosphodiesterase-4 (PDE4) inhibitors. Strategic structural modifications of the benzoic moiety maximize inhibitory potency, yielding candidates suitable for inhaled administration in respiratory inflammation models (5).

  • Kinase Bioisosterism : In the optimization of cAMP-dependent protein kinase A (PKA) inhibitors, the benzoic acid motif serves as a bioisostere for benzamidine. Crystallographic data of 4-(trifluoromethyl)benzoic acid bound to PKA reveals that matching the required electron density and pKa to the hinge-binding motif is critical for out-performing bi-dentate functionalities (6).

G A Extracellular Space (Lipophilic Ester Prodrug) B Cell Membrane (Passive Diffusion) A->B High LogP C Intracellular Space (Mycobacterial Esterases) B->C Entry D Enzymatic Cleavage (Liberated Benzoic Acid) C->D Hydrolysis E Target Modulation (Antimycobacterial Effect) D->E pH/pKa Dependent

Prodrug activation pathway of benzoic acid esters in Mycobacterium tuberculosis.

G A Benzoic Acid Scaffold Selection B Substituent Modification (EWG / EDG at o, m, p) A->B Rational Design C Physicochemical Profiling (pKa & LogP/LogD) B->C Synthesis D In Vitro Assays (Target Binding & Cell Viability) C->D Screening E Lead Optimization (Bioisosterism & PK) D->E SAR Analysis E->B Iterative Feedback

Structure-Activity Relationship (SAR) optimization workflow for benzoic acid derivatives.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis, physicochemical profiling, and biological evaluation of substituted benzoic acids.

Protocol A: Synthesis of Sulfamoylbenzoate Derivatives

Sulfamoylbenzoates are privileged structures in medicinal chemistry. This two-step protocol utilizes chlorosulfonylation followed by amination (7).

  • Causality & Rationale : Chlorosulfonic acid acts as both solvent and reagent, driving the electrophilic aromatic substitution to completion. The resulting sulfonyl chloride is a highly reactive intermediate, enabling the rapid generation of diverse sulfonamide libraries by simply varying the amine nucleophile.

  • Step 1: Chlorosulfonylation

    • Cool 10 equivalents of chlorosulfonic acid to 0°C in a round-bottom flask equipped with a drying tube.

    • Slowly add 1 equivalent of the substituted benzoic acid portion-wise to control the exothermic reaction.

    • Heat the mixture to 90°C for 3 hours. Causality: Elevated temperature ensures complete conversion of the intermediate sulfonic acid to the sulfonyl chloride.

    • Carefully pour the cooled mixture over crushed ice. Extract the precipitated sulfonyl chloride with dichloromethane (DCM).

  • Step 2: Amination

    • Dissolve the sulfonyl chloride in anhydrous DCM and cool to 0°C.

    • Add 2.5 equivalents of the desired amine and 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the reactant amine and ensuring nucleophilic attack.

    • Stir at room temperature for 4 hours.

  • Validation & Quality Control : Monitor reaction completion via TLC. Purify via flash chromatography. Validate the structure using 1H-NMR (confirming the disappearance of the aromatic proton at the site of substitution) and LC-MS to confirm the exact mass.

Protocol B: In Vitro pKa Determination via Potentiometric Titration

Accurate pKa determination is essential to predict the ionization state at physiological pH, which dictates both solubility and target affinity.

  • Causality & Rationale : Potentiometric titration measures the change in pH as a function of added titrant. For poorly soluble substituted benzoic acids, a co-solvent system (e.g., methanol/water) is used, and the aqueous pKa is extrapolated using the Yasuda-Shedlovsky technique.

  • Procedure :

    • Prepare a 1 mM solution of the benzoic acid derivative in a 50 mM KCl background electrolyte solution (to maintain constant ionic strength). If insoluble, prepare mixtures with 20%, 30%, and 40% methanol.

    • Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25°C.

    • Titrate the solution with standardized 0.1 M KOH using an automated titrator, adding 0.01 mL increments.

    • Record the pH after each addition until the pH reaches 11.0.

  • Validation & Quality Control : Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. Calculate the pKa at the half-equivalence point. Validate the system by titrating a known standard (e.g., unsubstituted benzoic acid, theoretical pKa 4.20) before running unknown derivatives.

Protocol C: Enzymatic Cleavage Assay for Benzoic Acid Ester Prodrugs

To validate the prodrug concept, it is necessary to prove that the ester is stable in systemic circulation but cleaved by target-specific esterases.

  • Causality & Rationale : This assay compares the half-life of the prodrug in human plasma (simulating systemic circulation) versus mycobacterial lysates (simulating the target environment).

  • Procedure :

    • Prepare a 10 mM stock solution of the ester prodrug in DMSO.

    • Spike the prodrug into (a) pooled human plasma and (b) Mycobacterium smegmatis cell lysate to a final concentration of 10 µM (final DMSO concentration ≤ 0.1% to prevent enzyme denaturation).

    • Incubate the mixtures at 37°C with gentle shaking.

    • At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Validation & Quality Control : Analyze the supernatant via LC-MS/MS. Quantify both the disappearance of the ester prodrug and the appearance of the liberated substituted benzoic acid. A self-validating result will show mass balance (moles of prodrug lost = moles of acid gained).

References
  • Xu, et al. "Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties." European Journal of Medicinal Chemistry, PubMed. Available at: [Link]

  • Silva, et al. "Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis." Pharmaceuticals, PMC. Available at:[Link]

  • "Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Oebbeke, M., et al. "Crystal structure of cAMP-dependent protein kinase A (CHO PKA) in complex with 4-(trifluoromethyl)benzoic acid." RCSB Protein Data Bank. Available at:[Link]

Sources

Method

"formulation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid for animal studies"

An Application Guide for the Preclinical Formulation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid Authored by: Senior Application Scientist, Preclinical Development Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical Formulation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Authored by: Senior Application Scientist, Preclinical Development

Abstract

This technical guide provides a comprehensive framework for the formulation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid for use in early-stage animal studies. Given the structural motifs of this new chemical entity (NCE)—a substituted benzoic acid and a pyridine ring—it is anticipated to exhibit low aqueous solubility, a common challenge in preclinical development.[1][2] This document outlines a systematic, science-driven approach to formulation development, beginning with physicochemical characterization and progressing through vehicle screening, formulation preparation, and essential analytical validation to ensure accurate and reproducible in vivo testing. The protocols herein are designed to be adaptable, providing researchers with the tools to develop a robust and well-characterized dosing vehicle suitable for pharmacokinetic, efficacy, and toxicology studies.

Introduction and Strategic Overview

The successful preclinical evaluation of any new chemical entity (NCE) is fundamentally dependent on the ability to deliver a consistent and known dose to the test system.[3] The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, suggesting its solubility will be highly pH-dependent. Furthermore, the aromatic rings and ether linkage contribute to its lipophilicity. This profile is characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds, for which low solubility is a primary obstacle to achieving adequate systemic exposure in animal models.[1]

An improper or poorly characterized formulation can lead to variable drug exposure, erroneous pharmacokinetic data, and misleading toxicology results, ultimately delaying or terminating the development of a promising candidate.[4] Therefore, a methodical formulation strategy is not merely a preparatory step but a critical component of the research itself.[5]

This guide presents a tiered approach to formulation development. The strategy begins with simple aqueous systems and escalates in complexity only as required, ensuring the simplest adequate formulation is chosen. This minimizes the risk of vehicle-induced biological effects that could confound study results.[6][7][8]

Predicted Physicochemical Profile

While specific experimental data for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is not widely available, its structure allows for the prediction of key properties that will govern formulation strategy.

PropertyPredicted Value / CharacteristicRationale & Formulation Implication
Chemical Structure C₁₅H₁₅NO₄Molecular Weight: 273.28 g/mol
Ionization (pKa) Acidic pKa: ~4.0-5.0 Basic pKa: ~5.0-5.5The benzoic acid moiety is acidic, while the pyridine nitrogen is basic. The compound is likely zwitterionic near neutral pH, which often corresponds to the point of minimum solubility. pH adjustment will be a critical tool for solubilization.
Aqueous Solubility LowThe presence of multiple aromatic rings and non-polar groups suggests poor intrinsic water solubility. This is a primary challenge to overcome.[1]
LogP Moderately HighThe combination of lipophilic (aromatic rings, ether) and hydrophilic (acid, pyridine) groups suggests a balance. A higher LogP would favor lipid-based formulations.[9]
BCS Classification Predicted Class II or IVLow solubility is the defining characteristic. Permeability would need to be determined experimentally (e.g., via Caco-2 assay) to distinguish between Class II (high perm) and Class IV (low perm).[1]

Formulation Development Workflow

A logical, stepwise process is essential for efficiently identifying a suitable vehicle. The following workflow diagram illustrates the decision-making process, from initial characterization to the selection of a final formulation for in vivo studies.

G start Start: NCE Received physchem Step 1: Physicochemical Characterization (pKa, LogP, Solid Form) start->physchem sol_screen Step 2: Aqueous & Vehicle Solubility Screening physchem->sol_screen decision1 Is solubility > target concentration in simple vehicle? sol_screen->decision1 solution_dev Step 3a: Develop Aqueous Solution Formulation (e.g., pH adjusted buffer) decision1->solution_dev Yes complex_dev Step 3b: Explore Complex Formulation Strategies decision1->complex_dev No analysis Step 4: Formulation Analysis (Appearance, pH, Concentration by HPLC) solution_dev->analysis cosolvent Co-solvents (PEG, PG) complex_dev->cosolvent surfactant Surfactants (Tween 80, Solutol) complex_dev->surfactant cyclodextrin Cyclodextrins (HP-β-CD) complex_dev->cyclodextrin suspension Suspension (Methylcellulose) complex_dev->suspension cosolvent->analysis surfactant->analysis cyclodextrin->analysis suspension->analysis stability Step 5: Stability Assessment (Short-term, Freeze-Thaw) analysis->stability decision2 Is formulation stable & accurate? stability->decision2 end_ok Proceed to In Vivo Study decision2->end_ok Yes end_fail Reformulate decision2->end_fail No end_fail->sol_screen

Caption: Formulation development decision workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of formulation development.

Protocol 1: Vehicle Solubility Screening

Objective: To determine the approximate solubility of the test compound in a range of commonly used preclinical vehicles to guide formulation strategy.

Materials:

  • 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

  • Glass vials (e.g., 4 mL) with screw caps

  • Vehicle panel (see table below)

  • Vortex mixer, sonicating bath, orbital shaker

  • Analytical balance, micropipettes

Procedure:

  • Weigh a fixed amount of the compound (e.g., 5 mg) into each labeled glass vial.

  • Add a small, precise volume of the first vehicle (e.g., 250 µL) to the corresponding vial. This creates a high initial concentration (e.g., 20 mg/mL).

  • Cap the vial and vortex vigorously for 2 minutes.

  • Visually inspect for undissolved solid material.

  • If solid remains, place the vial in a sonicating bath for 15 minutes. Gentle heating (to 37-40°C) may be applied if the compound's thermal stability is known.[10]

  • If the solid dissolves completely, the solubility is ≥20 mg/mL. Record the result.

  • If solid still remains, add another aliquot of the vehicle (e.g., 250 µL, for a total of 500 µL) to decrease the concentration (now 10 mg/mL).

  • Repeat steps 3-5.

  • Continue this process of incremental dilution until the compound fully dissolves or a minimum practical concentration is reached.

  • Place all vials on an orbital shaker at room temperature for at least 2 hours to ensure equilibrium is reached and observe for any precipitation.

  • Record the final estimated solubility for each vehicle.

Example Vehicle Screening Panel & Data Logging Table:

VehicleCompositionEstimated Solubility (mg/mL)Observations (e.g., color, clarity, viscosity)
Water100% Purified Water
Saline0.9% NaCl in Water
pH 4.0 Buffer50 mM Citrate Buffer
pH 7.4 Buffer50 mM Phosphate Buffer
PEG 400100% Polyethylene Glycol 400
PEG 400 / Water50:50 (v/v)
Solutol HS 15 / Water20% Solutol in Water (w/v)
Tween 80 / Water10% Tween 80 in Water (v/v)
HP-β-CD40% Hydroxypropyl-β-cyclodextrin in Water (w/v)
Methylcellulose0.5% MC in Water (w/v)(Note: For suspension check)
Protocol 2: Preparation of a Co-Solvent Solution Formulation

Objective: To prepare a homogenous, clear solution for oral administration using a co-solvent system, based on results from Protocol 1.

Example Formulation: 10 mg/mL in 40% PEG 400, 10% Ethanol, 50% Water.

Procedure:

  • Calculate the required mass of the compound for the final target volume (e.g., for 10 mL, 100 mg is needed).

  • In a calibrated volumetric flask or sterile beaker, add the required volume of Ethanol (1 mL).

  • Add the weighed compound to the Ethanol and mix until dissolved. The initial use of a strong organic solvent can aid in wetting and dispersing the compound.

  • Add the required volume of PEG 400 (4 mL) and mix thoroughly.

  • Slowly add the Water (approximately 4.5 mL) dropwise while continuously stirring or vortexing. This gradual addition helps prevent the compound from precipitating out of solution.

  • Once all components are mixed, bring the total volume to 10 mL with the remaining Water.

  • Visually inspect the final formulation to ensure it is a clear, homogenous solution free of particulates.

  • Measure and record the final pH. Adjust slightly with dilute HCl or NaOH if necessary, but be aware that large pH shifts can cause precipitation.[10]

  • Transfer to an appropriate, labeled storage container.

Protocol 3: Preparation of a Suspension Formulation

Objective: To prepare a uniform suspension for oral administration when solubility limits prevent a solution at the target concentration.

Example Formulation: 20 mg/mL in 0.5% Methylcellulose (MC) with 0.1% Tween 80.

Procedure:

  • Prepare the Vehicle:

    • Heat approximately half of the required final volume of purified water (e.g., 5 mL for a 10 mL batch) to 80-90°C.

    • Slowly sprinkle the required amount of Methylcellulose (50 mg) onto the hot water while stirring vigorously to disperse the polymer.

    • Add the remaining volume of water as cold water or ice to rapidly cool the mixture, which promotes the hydration and dissolution of the MC.

    • Add the wetting agent, Tween 80 (10 µL), and stir until uniform. Let the vehicle sit until it is clear and free of air bubbles.

  • Prepare the Suspension:

    • Weigh the required amount of the compound (200 mg) into a mortar.

    • Add a small amount of the vehicle to the mortar to form a thick, smooth paste. This levigation step is critical to break down agglomerates and ensure fine particle dispersion.

    • Gradually add the remaining vehicle in portions, mixing continuously, until the suspension is uniform.

    • Transfer the suspension to a calibrated container and bring it to the final volume.

  • Visually inspect for uniformity. A well-prepared suspension should be homogenous with no large clumps.

  • Store in a container that allows for easy redispersion (e.g., a bottle with adequate headspace). Always mix thoroughly (e.g., by inversion and vortexing) before each dose administration.

Protocol 4: HPLC Analysis for Concentration Verification

Objective: To confirm that the prepared formulation contains the target concentration of the active compound. This is a mandatory step for GLP studies.[3][11]

Methodology:

  • Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column is typically a good starting point for molecules of this type.[12][13]

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Detector: A UV detector set at a wavelength of maximum absorbance for the compound (determined by a UV scan). A photodiode array (PDA) detector is preferred to also assess peak purity.[14]

  • Standard Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration. Create a calibration curve by making serial dilutions of the stock solution.

  • Sample Preparation:

    • Accurately pipette a small volume of the formulation (e.g., 100 µL) into a volumetric flask.

    • Dilute with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded accurately.

  • Analysis: Inject the standards and the prepared sample onto the HPLC system.

  • Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the original concentration in the formulation, accounting for the dilution factor. The result should be within a pre-defined acceptance range (e.g., ±10% of the target concentration).

Protocol 5: Preclinical Formulation Stability Assessment

Objective: To ensure the formulation remains stable (i.e., concentration does not change significantly and no degradation occurs) for the intended duration of use and storage.[5][15]

Procedure:

  • Prepare a batch of the formulation as described in Protocol 2 or 3.

  • Immediately after preparation (Time 0), take an aliquot for HPLC analysis to determine the initial concentration. This serves as the baseline.

  • Dispense the remaining formulation into multiple vials.

  • Store the vials under conditions relevant to the study (e.g., room temperature, 2-8°C).[11]

  • At specified time points (e.g., 24 hours, 48 hours, 7 days, 14 days), remove a vial from each storage condition.

  • Before analysis, bring refrigerated samples to room temperature and mix thoroughly.

  • Analyze the concentration by the validated HPLC method. Also, visually inspect for any changes (e.g., precipitation, color change).

  • Acceptance Criteria: The formulation is considered stable if the concentration at each time point is within a specified range (e.g., 90-110%) of the initial (Time 0) concentration and no significant degradation peaks appear in the chromatogram.[5]

In Vivo Administration Considerations

  • Vehicle Selection: The choice of vehicle must consider the animal species and route of administration. Some excipients that are safe in one species may cause adverse effects in another.[9][16] For example, high concentrations of PEG 400 can cause gastrointestinal issues in long-term studies.[9] A vehicle control group is always required in toxicology studies to differentiate vehicle effects from compound effects.[8]

  • Dose Volume: The administered volume should adhere to institutional and regulatory guidelines. For oral gavage in rodents, volumes are typically limited to 5-10 mL/kg.

  • Suspension Dosing: For suspensions, it is critical to ensure homogeneity immediately before and during dosing to prevent dose variability. Using a magnetic stirrer during dose withdrawal can be effective.

Conclusion

The formulation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid for animal studies requires a systematic and analytical approach. Due to its predicted low aqueous solubility, simple aqueous vehicles are unlikely to suffice for all but the lowest dose levels. A strategy employing pH adjustment, co-solvents, or suspension is likely necessary. The protocols provided in this guide offer a comprehensive workflow for developing a robust, well-characterized, and stable formulation. Adherence to these principles of thorough solubility screening, careful preparation, and rigorous analytical validation is paramount to generating reliable and reproducible preclinical data, thereby enabling confident decision-making in the drug development process.

References

  • Anonymous. (2025, November 27). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. [Link]

  • Alderley Analytical. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. [Link]

  • Coriolis Pharma. Stability Studies. [Link]

  • Stegemann, S. et al. (2007). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Bansal, S. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]

  • Zamann Pharma Support GmbH. HPLC Analytical Methods. [Link]

  • Gad, S. C. et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. [Link]

  • Lee, C. et al. (2025, August 31). In vivo toxicology of excipients commonly employed in drug discovery in rats. ResearchGate. [Link]

  • Ferreira, D. et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Gad, S. C. et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. SciSpace. [Link]

  • Li, P. & Zhao, L. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]

  • Fancher, R. M. et al. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Anonymous. (n.d.). HPLC Analytical Method Development for Pharmaceutical Analysis. Request PDF. [Link]

  • Sigfridsson, C. G. et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • American Pharmacists Association. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"overcoming solubility issues with 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid"

Welcome to the Technical Support Center for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the unique physicoche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the unique physicochemical barriers associated with this molecule.

This compound presents a classic formulation challenge: it is an amphoteric molecule containing both a basic pyridine ring (pKa ~5.2) and an acidic benzoic acid moiety (pKa ~4.0). Understanding the causality behind its phase behavior is critical to generating reproducible in vitro and in vivo data.

Molecular Diagnostic Profile: The "Why" Behind the Precipitation

To solve a solubility issue, we must first understand the thermodynamic state of the molecule. Because the pKa values of the acidic and basic groups are close, this molecule exists as a zwitterion at weakly acidic pH levels (pH 4.0 – 5.2).

At its isoelectric point (pI ~4.6), the molecule carries a net-zero charge. This maximizes the crystal lattice energy through intermolecular ionic interactions and minimizes its hydration capacity, leading to an absolute minimum in aqueous solubility[1]. While it transitions to a predominantly anionic state at physiological pH (7.4), its lipophilic core (methoxy, ether, and two aromatic rings) still drives rapid nucleation and precipitation when subjected to sudden solvent shifts (e.g., dilution from DMSO into aqueous buffers)[2].

G A pH < 4.0 Cationic State (PyH+, COOH) B pH 4.0 - 5.2 Zwitterionic State (pI ~4.6) (PyH+, COO-) MINIMUM SOLUBILITY A->B Deprotonation of COOH C pH > 5.2 Anionic State (Py, COO-) B->C Deprotonation of PyH+

Figure 1: pH-dependent ionization states of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

FAQ & Troubleshooting Guide

Q1: Why does my compound crash out instantly when I dilute my 10 mM DMSO stock into a pH 7.4 biochemical assay buffer? A: You are observing a kinetic solubility failure driven by a phenomenon known as "solvent shift." When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant drops abruptly. The lipophilic core of the molecule cannot hydrate fast enough, causing the molecules to self-associate and nucleate into colloidal aggregates[2]. This leads to erroneously low free-drug concentrations and false negatives in your assay.

Q2: Can I just adjust the pH to 8.0 to force it into a fully anionic state and improve solubility? A: While increasing the pH above 5.2 ensures the benzoic acid is fully deprotonated (COO-) and the pyridine is neutral, the intrinsic lipophilicity of the molecule remains high. For in vitro assays requiring low micromolar concentrations, pH 7.4–8.0 is sufficient if the solvent shift is managed. However, for in vivo dosing where >1 mg/mL is required, pH adjustment alone is insufficient and carries a high risk of precipitation upon injection into the bloodstream (which buffers back to pH 7.4)[3].

Q3: How do I select the right vehicle for in vivo (IV/PO) dosing in rodents? A: You must use a combination of a cosolvent and a surfactant. According to Yalkowsky’s log-linear solubilization model, adding a cosolvent like PEG400 or Propylene Glycol exponentially increases the solubility of the lipophilic backbone[4]. Adding a surfactant (like Tween 80) is critical because it forms micelles that entrap the drug, preventing it from precipitating upon dilution with aqueous biological fluids in the GI tract or plasma[3].

G Start Assay Requirement InVitro In Vitro (Biochemical/Cellular) Target: <100 µM Start->InVitro InVivo In Vivo (PK/Efficacy) Target: >1 mg/mL Start->InVivo InVitro_Crash Direct DMSO Dilution (High Risk of Crash-out) InVitro->InVitro_Crash Avoid InVitro_Step Step-Down Dilution (Intermediate Cosolvent) InVitro->InVitro_Step Recommended InVivo_Aqueous pH Adjustment Only (Risk of in vivo precipitation) InVivo->InVivo_Aqueous InVivo_Lipid Cosolvent + Surfactant (e.g., PEG400 + Tween 80) InVivo->InVivo_Lipid Preferred for IV/PO

Figure 2: Formulation decision tree based on target concentration and assay type.

Standard Operating Procedures (SOPs)

SOP 1: Step-Down Dilution Method for In Vitro Assays

Purpose: To prevent thermodynamic shock and DMSO crash-out during serial dilutions.

  • Primary Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Store in desiccated aliquots.

  • Intermediate Dilution: Instead of diluting directly into the aqueous assay buffer, prepare an intermediate plate using a "step-down" buffer: 10% DMSO / 10% PEG400 / 80% Assay Buffer .

    • Mechanistic Note: This gradually lowers the dielectric constant, keeping the molecule solvated while it transitions into the aqueous phase.

  • Final Transfer: Transfer the required volume from the intermediate plate to the final assay well. Ensure the final DMSO concentration remains ≤1% v/v to prevent cellular toxicity or enzyme denaturation.

  • Self-Validation Check: Read the assay plate at an absorbance of 600 nm before adding biological reagents. An OD > 0.05 indicates light scattering from colloidal aggregation (precipitation).

SOP 2: Preparation of a 10 mg/mL Preclinical IV/PO Dosing Vehicle

Purpose: To formulate a stable, clear solution for animal dosing using a Cosolvent/Surfactant system.

  • Wetting: Weigh 10 mg of the compound into a clean glass vial. Add 50 µL (5% v/v) of DMSO. Vortex vigorously for 1 minute until a clear, thick solution forms.

    • Mechanistic Note: The pure organic solvent disrupts the high-energy crystal lattice.

  • Cosolvent/Surfactant Addition: Add 400 µL (40% v/v) of PEG400 and 50 µL (5% v/v) of Tween 80. Vortex for 2 minutes.

  • Aqueous Phase Addition: Slowly add 500 µL (50% v/v) of 0.9% Saline or PBS (pH 7.4) dropwise while continuously vortexing the vial.

    • Mechanistic Note: Dropwise addition prevents localized pockets of high aqueous polarity, allowing the Tween 80 micelles to encapsulate the drug as the water fraction increases.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial for a white micro-pellet. If a pellet is present, the compound has exceeded its thermodynamic solubility in this vehicle, and the PEG400 fraction must be increased.

Performance Data: Solubility Matrix

The following table summarizes the expected quantitative solubility outcomes based on the formulation strategy employed.

Formulation / VehiclepHPrimary Mechanism of SolubilizationExpected Solubility (mg/mL)Suitability
100% Aqueous Buffer4.5None (Zwitterionic state / pI)< 0.01Unsuitable
100% Aqueous Buffer7.4Anionic ionization~ 0.1 - 0.5Low-dose in vitro only
10% DMSO / 90% Buffer7.4Mild cosolvent~ 0.5 - 1.0High risk of crash-out
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline7.4Cosolvent + Micellar encapsulation> 10.0Optimal for IV/PO

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate Source: Pharmacy Education / FIP URL:[Link]

Sources

Optimization

"stabilizing 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in solution"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the formulation and stabilization of complex heteroaromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the formulation and stabilization of complex heteroaromatic compounds. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid presents a unique set of physicochemical challenges due to its multifunctional nature.

To successfully handle this compound, we must move beyond basic dissolution and understand the molecular causality behind its behavior. This guide is designed to provide drug development professionals and researchers with the mechanistic insights and field-proven protocols necessary to stabilize this compound in solution.

Executive Chemical Profile & Causality

The behavior of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in solution is governed by three critical structural domains:

  • The Benzoic Acid Core (pKa ~3.5–4.5): Acts as a proton donor.

  • The Pyridine Ring (pKa ~5.2): Acts as a basic proton acceptor.

  • The Pyridin-3-ylmethoxymethyl Ether Linkage: A heteroaryl-methyl ether (structurally analogous to a benzyl ether) that is highly susceptible to specific degradation pathways.

The interplay between the acidic and basic moieties dictates the compound's solubility, while the ether linkage dictates its chemical stability. Mastering these variables is the key to successful formulation.

FAQs: Solubility & Zwitterionic Precipitation

Q: Why does my compound form a cloudy suspension or precipitate when dissolved in standard deionized water? A: This is a classic manifestation of zwitterionic behavior. Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, dissolving it in pure water (which often has a slightly acidic pH due to dissolved CO₂) forces the compound into its isoelectric zone (pH 3.5–5.5). In this state, the pyridine is protonated (cationic) and the carboxylate is deprotonated (anionic), resulting in a neutral zwitterion. As documented in extensive studies of 1, the zwitterionic form exhibits drastically reduced aqueous solubility compared to its fully ionized counterparts[1]. Solution: Adjust the pH to >7.0 using a mild base to fully deprotonate the carboxylic acid and maintain the pyridine in its neutral state, forming a highly soluble anionic species.

Q: Can I use DMSO to make a highly concentrated stock instead of aqueous buffers? A: Yes. Organic solvents fundamentally suppress zwitterion formation. In pure organic solvents like DMSO, pyridine carboxylic acids exist almost entirely in their uncharged, neutral forms (up to 97%), which facilitates high solubility[1]. However, you must ensure the DMSO is strictly anhydrous; hygroscopic water absorption over time can shift the micro-pH and trigger delayed precipitation.

Troubleshooting Guide: Stability & Degradation

Issue 1: Loss of active compound over time in acidic buffers (pH < 3.0).

  • Root Cause: Acid-catalyzed ether cleavage. The pyridin-3-ylmethoxymethyl group contains an ether linkage that behaves similarly to a benzyl ether. While robust under basic conditions,2 or prolonged exposure to mild acidic environments[2].

  • Resolution: Never formulate this compound in buffers below pH 5.0 for long-term storage. If acidic conditions are strictly required for a specific downstream assay, prepare the solution immediately before use and keep it on ice to reduce the kinetic rate of hydrolysis.

Issue 2: Unexplained degradation peaks in HPLC after prolonged storage.

  • Root Cause: Oxidative degradation. Electron-rich methoxy-aromatic systems and 3 when exposed to light, dissolved oxygen, or trace peroxides[3]. Additionally, the pyridine nitrogen can form an N-oxide under oxidative stress.

  • Resolution: Degas all aqueous buffers with Argon or Nitrogen prior to formulation. Store stock solutions in amber vials at -20°C to arrest photo-oxidation.

Quantitative Formulation Matrix

To aid in experimental design, the following table summarizes the causal relationship between pH, dominant molecular species, and resulting stability.

pH RangeDominant SpeciesAqueous SolubilityEther Linkage StabilityFormulation Recommendation
< 3.0 Cationic (Protonated)HighLow (Hydrolysis risk)Avoid; rapid ether cleavage occurs.
3.5 – 5.5 Zwitterionic (Neutral)Very Low ModerateAvoid; compound will precipitate.
7.0 – 8.5 Anionic (Deprotonated)HighHighOptimal ; use Tris or Phosphate buffer.
> 10.0 Anionic (Deprotonated)HighModerateAvoid prolonged exposure to prevent base-catalyzed side reactions.

Standard Operating Procedure (SOP): Stable 10 mM Aqueous Stock

This protocol is a self-validating system. If the solution is not completely transparent at Step 3, the pH has not been adequately controlled, and the system has failed the validation check.

Materials Needed:

  • 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid powder

  • 50 mM Tris-HCl Buffer (Pre-adjusted to pH 7.8)

  • Argon or Nitrogen gas line

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Degassing: Vigorously bubble Argon or Nitrogen gas through the 50 mM Tris-HCl (pH 7.8) buffer for 15 minutes to displace dissolved oxygen.

  • Weighing & Addition: Weigh the required mass of the compound into an amber glass vial. Slowly add the degassed buffer to achieve a 10 mM concentration.

  • Dissolution & Validation: Vortex the mixture for 60 seconds.

    • Self-Validation Check: Hold the vial to the light. The solution must be completely transparent. Any turbidity indicates the presence of the insoluble zwitterion, meaning the buffering capacity was overwhelmed. If turbid, add 0.1 M NaOH in 2 µL increments until clear.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C.

Formulation Decision Workflow

FormulationWorkflow Start Solid Compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)- benzoic acid CheckSolvent Select Solvent System Start->CheckSolvent Aqueous Aqueous Buffer (Target pH 7.5 - 8.0) CheckSolvent->Aqueous Organic Organic Solvent (Anhydrous DMSO) CheckSolvent->Organic Zwitterion Avoid pH 3.5 - 5.5 (Zwitterion Precipitation) Aqueous->Zwitterion pH check Acidic Avoid pH < 3.0 (Ether Cleavage) Aqueous->Acidic pH check Storage Filter (0.22 µm) & Store at -20°C under Argon Aqueous->Storage Optimal pH Organic->Storage

Decision tree for formulating and storing 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

References

  • [1] On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Chemical Thermodynamics (via Cohlife). Available at:

  • [2] Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at:

  • [3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Welcome to the Advanced Crystallization Support Center. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a complex, amphoteric pharmaceutical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a complex, amphoteric pharmaceutical intermediate. Its structural features—a basic pyridine ring, an acidic benzoic acid moiety, and a highly flexible ether linkage—present unique thermodynamic and kinetic challenges during isolation.

This guide provides authoritative, self-validating troubleshooting strategies to overcome liquid-liquid phase separation (LLPS), control zwitterionic polymorphism, and maximize crystalline yield.

Crystallization Workflow & Decision Matrix

The following decision tree maps the thermodynamic pathways of this amphoteric molecule, highlighting the critical divergence between successful nucleation, oiling out (LLPS), and solvent-mediated phase transitions.

G Start Dissolve API (pH < 2.0 or pH > 8.0) Titrate Titrate towards pI (Target pH ~4.3 - 4.6) Start->Titrate LLPS_Check Cloud Point Reached? (Check for LLPS) Titrate->LLPS_Check Oiling Oiling Out (LLPS) Spinodal Decomposition LLPS_Check->Oiling High Supersaturation Seed Seed in Metastable Zone (Avoid LLPS) LLPS_Check->Seed Controlled Cooling Oiling->Seed Re-dissolve / Heat Crystallize Primary Nucleation & Crystal Growth Seed->Crystallize SMPT_Check Polymorph Stable? Crystallize->SMPT_Check Aging Aging / SMPT (Solvent-Mediated Phase Transition) SMPT_Check->Aging Metastable Form Isolate Filter, Wash & Dry SMPT_Check->Isolate Stable Form Confirmed Aging->SMPT_Check Recrystallization

Thermodynamic workflow for zwitterionic crystallization, avoiding LLPS and managing SMPT.

Troubleshooting FAQs

Q1: Why does my product form a sticky, gummy oil instead of crystals upon cooling or anti-solvent addition?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

  • The Causality: The flexible ether (-CH2-O-CH2-) linkage in 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid lowers its lattice energy, making it prone to phase demixing. When supersaturation is generated too rapidly (via fast cooling or aggressive anti-solvent addition), the system enters a spinodal decomposition phase rather than the metastable zone for crystallization. The resulting solute-rich oil droplets and the solute-lean continuous phase have the exact same chemical potential, which severely inhibits or delays the formation of a solid crystal lattice[1].

  • The Solution: You must bypass the spinodal curve. Do this by reducing the initial concentration, using a solvent with lower overall solubility for the API, and introducing seed crystals before the cloud point (LLPS onset) is reached. Nucleation should preferentially occur before the oil droplets can form[1].

Q2: How do I maximize the yield of this specific molecule from an aqueous/organic mixture?

A: Yield maximization requires precise control over the molecule's ionization state.

  • The Causality: This molecule is amphoteric. The pyridine nitrogen acts as a base (pKa ~5.2), and the benzoic acid acts as an acid (pKa ~3.5–4.0). In solution, it exists in an equilibrium of cationic, anionic, neutral, and zwitterionic species. The point of absolute minimum solubility is the isoelectric point (pI) , calculated approximately as (pKa1 + pKa2) / 2 (roughly pH 4.3 to 4.6).

  • The Solution: Perform a pH-shift crystallization. Dissolve the compound completely at a pH > 8.0 (as the sodium salt) or pH < 2.0 (as the hydrochloride salt). Slowly titrate the solution towards pH 4.5. The shift in UV absorbance and Raman signals in the clear solution will indicate the formation of the zwitterionic/neutral species, which drives supersaturation and subsequent crystallization[2].

Q3: I am getting inconsistent crystal habits (e.g., needles in one batch, dense plates in another). How do I lock in the stable polymorph?

A: This is a classic case of a Solvent-Mediated Phase Transition (SMPT) .

  • The Causality: According to Ostwald's rule of stages, the least stable (metastable) polymorph often nucleates first because it is kinetically favored. Over time, in the presence of the mother liquor, these metastable crystals dissolve and recrystallize into the thermodynamically stable form[3]. If you filter the batch too early, you isolate the metastable form; if you wait, you get the stable form. The rate of this transition is entirely dependent on the solvent's ability to dissolve the metastable form and facilitate the growth of the stable form[4].

  • The Solution: Implement a controlled "aging" or "ripening" hold at the end of your cooling ramp. Maintain the slurry at a slightly elevated temperature (e.g., 40°C) for 4–12 hours to ensure the SMPT reaches completion before final cooling and filtration.

Solvent Selection & Phase Behavior Data

The choice of solvent dictates the risk of LLPS and the kinetics of polymorphic transitions. Use the following self-validating data table to select the appropriate solvent system for your specific process goals.

Solvent SystemSolvation PowerLLPS (Oiling Out) RiskSMPT Kinetics (Polymorph Control)Recommended Application
Water / Ethanol High (Temperature dependent)High (if cooled >0.5°C/min)Fast (Protic environment facilitates H-bond rearrangement)Primary pH-shift isolation; requires strict seeding.
Ethyl Acetate / Heptane Moderate to LowLow (Wider metastable zone)Slow (Aprotic, limits dissolution of metastable form)Final polishing step; excellent for impurity rejection.
Acetone / Water Very HighExtreme (Prone to spinodal decomposition)Very FastNot recommended unless utilizing reactive crystallization.
Methanol HighModerateFastPolymorph screening; favors stable form directly.

Self-Validating Protocol: pH-Shift Crystallization with Seeding

This protocol is designed to force the molecule into its zwitterionic state while actively suppressing liquid-liquid phase separation through controlled supersaturation.

Phase 1: Dissolution and Clarification

  • Suspend 1.0 equivalent of crude 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid in 10 volumes of Deionized Water.

  • Add 1.0 M NaOH dropwise while stirring until the pH reaches 8.5 - 9.0 . The amphoteric solid will dissolve completely into the aqueous phase as a sodium salt.

  • Perform a polish filtration through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents (dust, insoluble impurities).

Phase 2: Controlled Supersaturation (Avoiding LLPS) 4. Heat the clarified solution to 45°C . (Heating increases the solubility limit, widening the gap between the solubility curve and the spinodal LLPS curve). 5. Begin dosing 1.0 M HCl at a slow, controlled rate (e.g., 0.1 volumes/min). Monitor the pH continuously. 6. Pause acid addition when the pH reaches 5.5 . The solution should remain clear. You are now entering the metastable zone.

Phase 3: Seeding and Nucleation 7. Add 1.0% to 2.0% (w/w) of pure, stable-form seed crystals of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid. 8. Hold the system isothermally at 45°C for 60 minutes. Self-Validation Check: The seed crystals must not dissolve, and the slurry should become slightly more opaque, confirming primary crystal growth rather than oiling out.

Phase 4: Isoelectric Precipitation and SMPT Aging 9. Resume dosing 1.0 M HCl at 0.05 volumes/min until the target isoelectric pH of 4.4 - 4.6 is reached. 10. Initiate a slow cooling ramp of -0.1 °C/min down to 20°C. 11. Aging Step: Hold the slurry at 20°C for a minimum of 6 hours. This guarantees that any kinetically formed metastable polymorphs undergo full Solvent-Mediated Phase Transition (SMPT) into the thermodynamically stable form[3][4]. 12. Filter, wash with 2 volumes of cold water (pH adjusted to 4.5), and dry under vacuum at 50°C.

References

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. Mettler Toledo. Available at:[Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. ACS Publications. Available at:[Link]

  • Kinetic Difference between Concomitant Polymorphism and Solvent-Mediated Phase Transformation: A Case of Tolfenamic Acid. ACS Publications. Available at:[Link]

  • A link between the ATR-UV/Vis and Raman spectra of zwitterionic solutions and the polymorphic outcome in cooling crystallization. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and interpreting the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and interpreting the complex fragmentation behaviors of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (Exact Mass: 273.1001 Da).

Because this molecule is amphoteric—containing both a basic pyridine ring and an acidic carboxylic acid—it exhibits highly specific, structure-driven gas-phase chemistry. This guide focuses on the causality behind these mechanisms to help you build self-validating analytical workflows.

Part 1: Quantitative Data & Diagnostic Ions

To establish a baseline for your method development, verify your high-resolution mass spectrometry (HRMS) data against the theoretical values provided below.

Table 1: Exact Mass and Diagnostic Fragment Ions (ESI-HRMS)

Ionization ModePrecursor IonTheoretical m/zKey Fragment Ions (m/z)Diagnostic Neutral LossMechanistic Origin
ESI (+) [M+H]⁺274.107492.0500-182 DaEther cleavage yielding pyridinylmethyl cation
ESI (+) [M+H]⁺274.1074256.0968-18 Da (H₂O)Ortho-effect / Neighboring Group Participation
ESI (+) [M+H]⁺274.1074165.0552-109 DaLoss of pyridin-3-ylmethanol
ESI (-) [M-H]⁻272.0928228.1030-44 Da (CO₂)Decarboxylation of the benzoate anion

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is the m/z 92 peak dominating my positive mode MS/MS spectra, even at low collision energies?

The Causality: In positive electrospray ionization (ESI+), the ionizing proton first binds to the most thermodynamically favored site: the pyridine nitrogen [4]. However, during collision-induced dissociation (CID), this proton mobilizes to the ether oxygen. This triggers a highly favorable heterolytic cleavage of the C-O bond, releasing the exceptionally stable pyridin-3-ylmethyl cation (m/z 92.0500). Troubleshooting: If you are trying to observe intermediate fragments (e.g., m/z 256 or 165) but only see m/z 92, your collision energy (CE) is too high. Self-Validation: Ramp your CE down to 10–15 eV. If m/z 92 still dominates, check your in-source fragmentor voltage, as the ether bond is labile enough to break before reaching the collision cell.

Q2: I am observing a significant m/z 256 peak in my MS1 full scan before any collision energy is applied. Is my compound degrading in solution?

The Causality: Not necessarily. This is a classic example of the Gas-Phase Neighboring Group Participation (NGP) effect [3]. Because the methoxymethyl ether group is situated ortho to the carboxylic acid on the benzene ring, steric proximity allows the nucleophilic ether oxygen to interact with the protonated carboxylic acid in the gas phase. This facilitates a spontaneous neutral loss of water (-18 Da), yielding the m/z 256 peak directly in the MS1 spectrum. Self-Validation: To prove this is a gas-phase phenomenon and not in-solution degradation, inject the sample using a "soft" ionization technique or lower the capillary/cone voltage. If the peak persists, it is the NGP effect.

Q3: How do I definitively confirm the presence of the benzoic acid moiety using negative ion mode?

The Causality: In negative mode (ESI-), the molecule deprotonates at the carboxylic acid to form the [M-H]⁻ anion at m/z 272.0928. The hallmark of a deprotonated benzoic acid derivative under CID is the facile loss of carbon dioxide (CO₂, 44 Da) [1], resulting in an m/z 228.1030 fragment. Troubleshooting: Be aware of a phenomenon in ion trap instruments where the decarboxylated anion can act as a nucleophile and recapture background CO₂ in the vacuum system, creating a "reversible reaction" that regenerates the precursor [2]. Self-Validation: To avoid this artifact, use a beam-type mass spectrometer (like a Q-TOF or Triple Quadrupole) where the rapid transit of ions prevents CO₂ recapture.

Part 3: Visualizing the Gas-Phase Chemistry

G M [M+H]+ m/z 274.1074 F1 [Pyridinylmethyl]+ m/z 92.0500 M->F1 Ether Cleavage (Charge Retention) F2 [M+H - H2O]+ m/z 256.0968 M->F2 Ortho-Effect (-18 Da) F3 [M+H - Pyridinylmethanol]+ m/z 165.0552 M->F3 Neutral Loss (-109 Da)

Caption: Primary ESI(+) CID fragmentation pathways for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and minimize matrix effects, follow this step-by-step LC-MS/MS methodology. This protocol is designed to validate the integrity of the analyte at every stage.

Step 1: System Suitability & Calibration

  • Action: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix.

  • Validation: Ensure mass accuracy is < 2 ppm for both low mass (m/z 92) and high mass (m/z 274) regions to prevent false fragment assignments.

Step 2: Sample Preparation

  • Action: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid drives the equilibrium toward the protonated state [M+H]⁺ for ESI+ analysis and prevents the carboxylic acid from binding to free silanol groups on glassware.

Step 3: Chromatographic Separation

  • Action: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes at 0.3 mL/min.

  • Validation: The amphoteric nature of the compound means it will elute sharply under acidic conditions. A broad or tailing peak indicates secondary interactions; if observed, increase the buffer capacity (e.g., 10 mM ammonium formate).

Step 4: Source Optimization & MS/MS Acquisition

  • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350 °C, and Cone/Fragmentor Voltage to a low setting (e.g., 20–30 V) to prevent premature in-source ether cleavage [1].

  • Action: Isolate m/z 274.1 in the quadrupole and apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon gas.

  • Validation: By ramping the CE, you create a self-validating breakdown curve. You should observe the sequential appearance of m/z 256 (low CE) followed by the dominance of m/z 92 (high CE).

G N1 1. Sample Prep (1 µg/mL in 0.1% FA) N2 2. LC Separation (C18, Acidic Gradient) N1->N2 N3 3. ESI Source (Low Cone Voltage: 20V) N2->N3 N4 4. Quadrupole Isolation (m/z 274.1 or 272.1) N3->N4 N5 5. CID Cell (Argon, CE Ramp 10-40 eV) N4->N5 N6 6. HRMS Detection (< 2 ppm Mass Accuracy) N5->N6

Caption: Standard LC-MS/MS workflow ensuring precursor survival and accurate fragment detection.

References

  • BenchChem. "Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem". BenchChem.
  • PubMed. "An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide".
  • ACS Publications. "Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry". American Chemical Society.
  • PubMed. "An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry".
Troubleshooting

Technical Support Center: Addressing Cytotoxicity of Substituted Benzoic Acids in Cell-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic effects of substituted benzoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are evaluating the cytotoxic effects of substituted benzoic acids. Benzoic acid and its derivatives are a fascinating class of compounds with wide-ranging biological activities, from anticancer properties to roles as key chemical intermediates.[1] However, their unique chemical structures can present specific challenges in standardized cell-based cytotoxicity assays.

This resource provides in-depth, experience-based troubleshooting advice and protocols to help you navigate these challenges, ensuring the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when starting their experiments.

Q1: My substituted benzoic acid is poorly soluble in aqueous media. How should I prepare my stock solutions?

A1: This is a primary and critical challenge. Benzoic acid itself has poor solubility in water but is more soluble in organic solvents like ethanol, ether, and benzene.[1]

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices for preparing high-concentration stock solutions.[2][3] Benzoic acid's solubility is generally highest in ethanol, followed by methanol and other organic solvents.[4]

  • Stock Concentration: Aim for a stock concentration that is at least 1000x your highest final assay concentration. This minimizes the final concentration of the organic solvent in your cell culture wells.

  • Vehicle Control is Crucial: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO, ethanol) as your test-treated cells. This step is non-negotiable as the solvents themselves can be cytotoxic at higher concentrations.[2][3]

Q2: What is a "safe" final concentration for DMSO or ethanol in my cell-based assay?

A2: The tolerance to solvents is highly cell-line dependent.

  • General Guideline for DMSO: Many studies recommend keeping the final concentration of DMSO at or below 0.1% (v/v) for minimal cytotoxic effects.[2] However, some cell lines can tolerate up to 0.3125% or even 0.5% with minimal impact on viability.[2] Concentrations of 1.25% and higher often show significant toxicity.[3]

  • General Guideline for Ethanol: Ethanol tends to be more rapidly cytotoxic than DMSO.[2] It is recommended to keep final ethanol concentrations as low as possible, ideally ≤0.25% for 48-hour assays and ≤0.05% if you are measuring sensitive inflammatory endpoints.[5]

  • Empirical Determination: The best practice is to run a dose-response curve for your specific cell line with the solvent alone to determine the highest non-toxic concentration before starting your compound screening.

SolventRecommended Max Concentration (General)Considerations
DMSO ≤ 0.5% (v/v)Cell line dependent; aim for ≤ 0.1% if possible.[2]
Ethanol ≤ 0.5% (v/v)More cytotoxic than DMSO; aim for ≤ 0.25% or lower.[2][5][6]
Q3: Which cytotoxicity assay should I choose for phenolic compounds like benzoic acids?

A3: This is a critical decision, as the phenolic structure can interfere with certain assay chemistries.

  • The Challenge with Tetrazolium Assays (MTT, MTS): Substituted benzoic acids are phenolic compounds, which can act as reducing agents.[7][8] Tetrazolium salts like MTT are reduced by metabolically active cells into a colored formazan product. The problem is that strong reducing compounds can directly reduce the MTT reagent in a cell-free system, leading to a false positive signal (i.e., making a toxic compound appear non-toxic or even proliferative).[7][9][10]

  • Recommended Starting Point (Viability): Despite the potential for interference, the MTT assay is widely used.[1] It is crucial, however, to run a cell-free control (compound + MTT reagent in media without cells) to check for direct reduction.[7][9] If you see a color change in this control, MTT is not a suitable assay.

  • Alternative Assays:

    • LDH Release Assay (Cytotoxicity): This assay measures lactate dehydrogenase (LDH), a stable enzyme released from cells with compromised membrane integrity.[11] It is a good alternative as it measures cell death rather than metabolic activity and is less prone to interference from reducing compounds.

    • Protein Staining (e.g., SRB): The sulforhodamine B (SRB) assay is a cell staining method that relies on the measurement of cellular protein content and has been shown to be more suitable for flavonoids and other phenolic compounds.[7]

    • ATP-Based Assays (Viability): These luminescence-based assays measure the amount of ATP in viable cells and are generally less susceptible to interference from colored or reducing compounds.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for resolving complex experimental issues.

Issue 1: High Variability Between Replicate Wells

You observe inconsistent absorbance readings in wells that should be identical, leading to a large standard deviation.

Causality Analysis: High variability is often rooted in technical execution rather than the compound's biology. Common culprits include uneven cell seeding, edge effects, or incomplete formazan solubilization (in MTT assays).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high replicate variability.

Self-Validating Protocol Insight: When preparing your 96-well plates, always prepare a master mix of your cell suspension for each condition. This ensures that every well receives an identical cell number and treatment concentration, minimizing pipetting variability from well to well.

Issue 2: My Vehicle Control (e.g., 0.5% DMSO) is Showing Significant Cytotoxicity

The cells in your vehicle control wells are dying, making it impossible to assess the effect of your benzoic acid derivative.

Causality Analysis: This indicates that your specific cell line is highly sensitive to the organic solvent, or your solvent concentration is too high. Different cell lines exhibit vastly different tolerances.[3]

Troubleshooting Steps:

  • Verify Solvent Concentration: Double-check your dilution calculations to ensure you have not made an error.

  • Run a Solvent Dose-Response Curve: This is an essential preliminary experiment.

    • Seed your cells as you would for a normal experiment.

    • Treat rows of cells with a serial dilution of your solvent (e.g., for DMSO: 2%, 1%, 0.5%, 0.25%, 0.125%, 0.06%).

    • Include an untreated "cells only" control.

    • After the desired incubation time (e.g., 48 hours), perform your viability assay.

    • Determine the highest concentration of solvent that results in >95% cell viability compared to the untreated control. This is your maximum allowable solvent concentration for future experiments.

  • Consider an Alternative Solvent: If your compound's solubility requires a cytotoxic concentration of DMSO, test ethanol, which may have a different toxicity profile in your cell line.[3]

Issue 3: Results from MTT Assay Suggest Increased Viability (False Positive)

Your substituted benzoic acid appears to make cells proliferate, but this is counterintuitive to its expected mechanism or other observations.

Causality Analysis: This is a classic sign of assay interference. As phenolic compounds, benzoic acid derivatives can have intrinsic reducing potential, which directly converts the MTT tetrazolium salt to formazan, mimicking the activity of viable cells.[10][13] This is a chemical reaction, not a biological one.

Troubleshooting Workflow:

Caption: Workflow to diagnose MTT assay interference.

Self-Validating Protocol: Cell-Free Interference Check

  • Prepare a 96-well plate.

  • In triplicate, add your cell culture medium.

  • Add your substituted benzoic acid at the highest concentration used in your cellular experiment.

  • Add the MTT reagent according to the standard protocol.

  • Incubate for 1-4 hours at 37°C.

  • Observation: If the solution turns purple, your compound is directly reducing the MTT reagent, and the assay will produce false-positive data.[7][9]

Part 3: Key Experimental Protocols

Protocol: Standard MTT Cell Viability Assay

This protocol is adapted from standard methodologies and includes critical control points.[14][15][16]

1. Cell Plating:

  • Harvest and count cells, ensuring a viable single-cell suspension.

  • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

2. Compound Treatment:

  • Prepare 2x concentrated serial dilutions of your benzoic acid derivatives in culture medium.

  • Remove 100 µL of medium from the cells and add 100 µL of the 2x compound dilutions to achieve the final desired concentration.

  • Crucially, set up control wells:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the maximum concentration of solvent (e.g., 0.5% DMSO).

    • Media Blank: Medium only (no cells) to check for background absorbance.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Filter sterilize and protect from light.

  • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14]

  • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

4. Solubilization and Reading:

  • Add 100 µL of MTT Solubilization Solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol) to each well.[14]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[17]

  • Read the absorbance on a microplate reader at 570 nm.[14][15] A reference wavelength of 630 nm can be used to reduce background.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol describes a common alternative for measuring cell death.

1. Cell Plating and Treatment:

  • Follow steps 1 and 2 from the MTT protocol exactly.

  • Additionally, you must include a Maximum LDH Release Control . About 45 minutes before the end of the incubation, add Lysis Buffer (often supplied in commercial kits) to a set of untreated control wells.

2. Assay Procedure:

  • After incubation, centrifuge the plate (if using suspension cells) or proceed directly.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for up to 30 minutes, protected from light.

  • Add the Stop Solution (if required by the kit).

3. Data Acquisition and Analysis:

  • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Calculation:

    • Subtract the absorbance of the media blank from all other readings.

    • Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100 (Where "Spontaneous" is the untreated control).

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene. [Link]

  • ResearchGate. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. [Link]

  • National Center for Biotechnology Information. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NCBI. [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Biocompare. Choosing the Right Cell Health Assay. Biocompare. [Link]

  • MarinBio. Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. MarinBio. [Link]

  • PubMed. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. PubMed. [Link]

  • Semantic Scholar. Limitations of the use of MTT assay for screening in drug discovery. Semantic Scholar. [Link]

  • AIP Publishing. How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. [Link]

  • Europe PMC. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Europe PMC. [Link]

  • Taylor & Francis Online. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online. [Link]

  • ResearchGate. (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • DergiPark. THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

  • Taylor & Francis Online. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. RSC Publishing. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. [Link]

  • National Center for Biotechnology Information. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NCBI. [Link]

  • National Center for Biotechnology Information. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. NCBI. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. NCBI. [Link]

  • ACS Publications. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. ACS Publications. [Link]

  • Pomona College. Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Pomona College. [Link]

  • Bioquochem. KB03037 Phenolic Compounds Assay Kit. Bioquochem. [Link]

  • Royal Society of Chemistry. Ciprofloxacin salts with benzoic acid derivatives: structural aspects, solid-state properties and solubility performance. RSC Publishing. [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. An incorrect structural assignment can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety issues. This guide provides an in-depth, practical comparison of analytical techniques for the definitive structural confirmation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (Target Compound 1) .

We will explore a multi-faceted, orthogonal approach, emphasizing not just the "what" but the "why" behind each experimental choice. This guide will compare the expected data for our target compound with its plausible positional isomers, which could arise from similar synthetic routes or be mistaken for the target.

The Importance of Context: A Plausible Synthetic Route

To understand the potential analytical challenges, we must first consider a likely synthetic pathway. A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis.[1][2] In this case, we can propose the reaction of a substituted hydroxymethylbenzoate with a pyridyl halide.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification A 2-Hydroxy-6-methoxy- benzoic acid B Methyl 2-hydroxy-6- methoxybenzoate A->B MeOH, H₂SO₄ (cat.) D Target Ester Intermediate B->D K₂CO₃, Acetone C 3-(Chloromethyl)pyridine C->D E Target Compound 1 D->E 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed synthetic workflow for Target Compound 1.

This synthesis immediately highlights the need for rigorous characterization. For instance, using 2-(chloromethyl)pyridine or 4-(chloromethyl)pyridine instead of the 3-isomer would lead to the formation of positional isomers, which would have identical molecular weights and very similar physical properties.

The Orthogonal Analytical Strategy: A Self-Validating System

No single technique can unequivocally confirm a novel structure. A robust, self-validating system relies on an orthogonal set of analytical methods, where each technique provides a unique piece of the structural puzzle. Our strategy will employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Analytical_Workflow Start Synthesized Compound MS MS Start->MS IR Infrared Spectroscopy Functional Groups Start->IR NMR_1D 1D NMR ¹H (Proton Count & Environment) ¹³C (Carbon Count) Start->NMR_1D Confirmation Unambiguous Structure Confirmed MS->Confirmation IR->Confirmation NMR_2D 2D NMR COSY (¹H-¹H Connectivity) HSQC (¹H-¹³C Direct Connectivity) HMBC (¹H-¹³C Long-Range Connectivity) NMR_1D->NMR_2D NMR_2D->Confirmation

Caption: Orthogonal workflow for structural elucidation.

Part 1: Initial Characterization - What is the Formula and What are the Pieces?

A. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the first port of call. It provides the most accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[3] This technique is crucial for distinguishing the target compound from any potential byproducts with different chemical formulas.

Experimental Protocol (LC-ESI-QTOF):

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid.

  • Instrumentation: Use a Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen of the pyridine ring, which is readily protonated.

  • Analysis: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ will be the most prominent ion.

Data Interpretation & Comparison: All three positional isomers will have the same exact mass, underscoring the limitation of MS as a standalone tool for isomeric differentiation. However, fragmentation patterns (MS/MS) can sometimes offer clues.[4][5] Cleavage of the benzylic ether bond is a likely fragmentation pathway.

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Key Fragmentation Ion (Predicted)
Target Compound 1 C₁₅H₁₅NO₄274.1025m/z 92 (pyridin-3-ylmethyl cation)
Isomer 2 C₁₅H₁₅NO₄274.1025m/z 92 (pyridin-2-ylmethyl cation)
Isomer 3 C₁₅H₁₅NO₄274.1025m/z 92 (pyridin-4-ylmethyl cation)

Table 1: Predicted HRMS Data for Target Compound and Isomers.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule.[6][7] While it generally cannot distinguish between our positional isomers, it quickly confirms the presence of the key carboxylic acid, ether, and aromatic moieties.

Experimental Protocol (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

Data Interpretation & Comparison: The spectra of all three isomers are expected to be nearly identical, confirming the presence of the same functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Carboxylic Acid)~3300 - 2500Very broad, due to H-bonding[6]
C-H (Aromatic)~3100 - 3000Sharp, medium intensity
C=O (Carboxylic Acid)~1700 - 1680Strong, sharp
C=C (Aromatic)~1600, ~1450Medium to strong, sharp
C-O (Ether & Acid)~1300 - 1000Strong, multiple bands

Table 2: Predicted FTIR Data for Target Compound 1.

Part 2: Definitive Confirmation - Assembling the Pieces with NMR

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[4] For our purpose, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for absolute certainty.

A. 1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Experience: ¹H NMR provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments.

Experimental Protocol (500 MHz NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the carboxylic acid and avoid exchange of the acidic proton).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Data Interpretation & Comparison: This is where the isomers will begin to show clear differences, particularly in the aromatic region of the ¹H NMR spectrum due to distinct spin-spin coupling patterns of the pyridine ring protons.

AssignmentTarget Compound 1 (3-pyridyl) Isomer 2 (2-pyridyl) Isomer 3 (4-pyridyl)
Benzoic Ring
3H (Ar-H)~7.0 ppm (d)~7.0 ppm (d)~7.0 ppm (d)
4H (Ar-H)~7.4 ppm (t)~7.4 ppm (t)~7.4 ppm (t)
5H (Ar-H)~7.1 ppm (d)~7.1 ppm (d)~7.1 ppm (d)
Pyridine Ring
2'-H~8.6 ppm (s, br)-~8.6 ppm (d)
4'-H~7.8 ppm (d)~7.8 ppm (t)-
5'-H~7.4 ppm (dd)~7.3 ppm (d)~7.4 ppm (d)
6'-H~8.5 ppm (d)~8.5 ppm (d)~8.6 ppm (d)
Other
O-CH ₂-Py~5.3 ppm (s)~5.4 ppm (s)~5.3 ppm (s)
O-CH~3.8 ppm (s)~3.8 ppm (s)~3.8 ppm (s)
COOH >12 ppm (s, br)>12 ppm (s, br)>12 ppm (s, br)

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns.

¹³C NMR Data: All three isomers will show 13 distinct carbon signals (7 for the benzoic acid moiety, 5 for the pyridine ring, and 1 for the methoxy group). While subtle differences in chemical shifts will exist, the key confirmation comes from 2D NMR.

B. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Trustworthiness: This suite of 2D experiments creates a self-validating map of the molecule's connectivity, leaving no room for ambiguity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for connecting the different fragments of the molecule.

Key HMBC Correlations for Confirming Target Compound 1:

  • Connecting the Benzoic Ring and the Ether Linkage: A correlation between the benzylic protons (O-CH ₂-Py, ~5.3 ppm) and the C6 carbon of the benzoic ring (~158 ppm) confirms the ether is at the 6-position.

  • Confirming the Pyridine Isomer: Crucially, the benzylic protons (~5.3 ppm) will show a correlation to the C3 and C4 carbons of the pyridine ring. For Isomer 2, this correlation would be to C2 and C3, and for Isomer 3, to C3 and C5 (or just C4 depending on the coupling constants). This single experiment definitively identifies the correct positional isomer.

Conclusion

While initial analyses like Mass Spectrometry and IR Spectroscopy are essential for determining the molecular formula and functional groups, they are insufficient for distinguishing between the plausible positional isomers of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid. The definitive structure can only be confirmed through a comprehensive analysis of 1D and 2D NMR data. Specifically, the long-range correlations observed in the HMBC spectrum provide the unambiguous evidence required to piece the molecular puzzle together correctly. This orthogonal, multi-technique approach ensures the highest level of scientific integrity and provides a trustworthy, self-validating confirmation of the molecular structure.

References

  • Mass spectrometry in the service of structural elucidation. (2012). Journal of Mass Spectrometry, 47(9), 1089-1108. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2005). Journal of the American Society for Mass Spectrometry, 16(5), 729-738. [Link]

  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem Database. 3-Pyridinemethanol. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-methoxy-. National Institute of Standards and Technology. [Link]

  • Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

Sources

Comparative

A Comparative Guide to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid and its Analogs in Drug Discovery

This guide provides a comparative analysis of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid and structurally similar compounds. Given the nascent stage of research on this specific molecule, we will explore the kn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid and structurally similar compounds. Given the nascent stage of research on this specific molecule, we will explore the known biological activities of its close analogs to infer potential therapeutic applications and guide future research. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] The subject of this guide, 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, combines the benzoic acid moiety with a pyridinylmethoxymethyl substituent. This combination of a substituted aromatic carboxylic acid and a pyridine ring is a recurring motif in compounds targeting various biological pathways.

The strategic placement of substituents on the benzoic acid and pyridine rings can significantly influence the compound's physicochemical properties and its interaction with biological targets. The methoxy group, for instance, is known to affect metabolic stability and can act as a hydrogen bond acceptor.[5] The pyridine ring, a common bioisostere for a phenyl ring, can engage in hydrogen bonding and pi-stacking interactions within protein binding sites.

This guide will systematically compare analogs of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, focusing on how structural modifications impact their biological activity. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for key assays to facilitate further investigation into this promising class of compounds.

Structural Comparison of Analogs

To understand the potential of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, we will examine a series of its structural analogs. The key points of variation include the position of the nitrogen in the pyridine ring, and substitutions on both the benzoic acid and pyridine moieties.

Compound IDBase StructureR1R2R3
Target 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acidHH3-pyridyl
Analog 1 2-Methoxy-6-(pyridin-4-ylmethoxymethyl)-benzoic acidHH4-pyridyl
Analog 2 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidH2-methoxyphenylamino (on pyrazine)N/A
Analog 3 4-(Thiazol-5-yl)benzoic acid derivativeVariesVariesThiazol-5-yl
Analog 4 3,4-Dihydroxybenzoic acid (Protocatechuic acid)OHHH

Comparative Biological Activity

The biological activity of benzoic acid and pyridine derivatives is highly dependent on their substitution patterns. The following sections and tables summarize the reported activities for analogs, providing a basis for predicting the potential therapeutic applications of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

Anticancer and Antiproliferative Activity

Many benzoic acid derivatives have been investigated for their potential as anticancer agents.[2][3][4] Their mechanisms of action are diverse, and include the inhibition of enzymes crucial for cancer cell proliferation, such as protein kinases and histone deacetylases (HDACs).[3][6]

Compound/Analog ClassCancer Cell Line(s)IC50 (µM)Key Findings & SAR InsightsReference
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast), HCT-116 (Colon)15.6 - 23.9The triazole moiety is crucial for activity. These compounds induced apoptosis in cancer cells.[7]
3,4-Dihydroxybenzoic acid (DHBA)HCT-116, HCT-15 (Colon)Not specified (70% HDAC activity reduction)Dihydroxy substitution enhances HDAC inhibitory activity compared to monohydroxy or dimethoxy derivatives, leading to cancer cell growth inhibition.[3]
4-(Thiazol-5-yl)benzoic acid derivativesA549 (Lung)1.5 - 3.3Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent CK2 inhibition and led to significant antiproliferative activity.[6]
Pyridine derivativesVarious (Breast, Lung, Prostate)0.021 - 0.95The pyridine scaffold is a key component in many potent anticancer agents, with activity dependent on the specific substitutions.[8]
Kinase Inhibitory Activity

Protein kinases are a major class of drug targets, particularly in oncology. The pyridine and benzoic acid moieties are common features in many kinase inhibitors, where they often interact with the ATP-binding site.

Compound/Analog ClassTarget Kinase(s)IC50 (µM)Key Findings & SAR InsightsReference
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidsCSNK2A, PIM3Varies (nM range for CSNK2A)The ortho-methoxy aniline group improved selectivity for CSNK2A over PIM3.[9]
4-(Thiazol-5-yl)benzoic acid derivativesCK2α, CK2α'0.0046 - 0.017Azabenzene analogs (pyridine and pyridazine) showed potent CK2 inhibitory activities.[6]
Substituted pyridone derivativesPim-10.050A complex hydrogen bond network involving the pyridone, water molecules, and the catalytic core contributes to high potency.[10]
Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Benzoic acid and pyridine derivatives have shown promise in this area.

Compound/Analog ClassMicroorganism(s)MIC (µg/mL)Key Findings & SAR InsightsReference
4-Hydroxybenzoic acid esters (Parabens)S. aureus, E. coli, C. albicans, etc.Not specifiedAntimicrobial activity increases with the length of the alkyl chain, which enhances lipophilicity and cell wall penetration. The hydroxyl group is essential.[11]
Substituted pyridine-based azomethine derivativesM. bovisModerate to promisingThe pyridine scaffold with an azomethine linkage shows potential as an antimycobacterial agent.[12]

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, several key SAR insights can be drawn that may be applicable to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid:

  • Substitution on the Benzoic Acid Ring: The presence and position of hydroxyl and methoxy groups are critical. Dihydroxy substitutions, as in DHBA, appear to be favorable for HDAC inhibition.[3] Methoxy groups, as seen in the CSNK2A inhibitors, can influence selectivity.[9] The ortho-methoxy group in the target compound may play a significant role in its biological activity.

  • The Role of the Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction in protein-ligand binding. The position of the nitrogen (e.g., 3-pyridyl vs. 4-pyridyl) can alter the geometry of this interaction and thus affect potency and selectivity.

  • The Ether Linkage: The methoxymethyl linker provides flexibility, allowing the pyridine and benzoic acid moieties to adopt an optimal conformation for binding to a target.

The following diagram illustrates the general workflow for evaluating the biological activity of novel compounds like 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

G compound Test Compound (e.g., 2-Methoxy-6-(pyridin-3-yl- methoxymethyl)-benzoic acid) primary_screening Primary Screening Assays compound->primary_screening anticancer Anticancer Activity (MTT Assay) primary_screening->anticancer kinase Kinase Inhibition (In vitro Kinase Assay) primary_screening->kinase antimicrobial Antimicrobial Activity (MIC Assay) primary_screening->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar kinase->sar antimicrobial->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Biological Evaluation.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are standardized procedures for the key assays discussed in this guide.

MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13][14][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[16][17]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected by a decrease in the phosphorylation of the substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).[16]

    • Prepare stock solutions of the purified kinase, the specific substrate (peptide or protein), and ATP.

    • Prepare a serial dilution of the test compound.

  • Assay Reaction:

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase enzyme.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (often [γ-³²P]ATP for radiometric detection or a modified ATP for fluorescence-based detection).[17][18] The ATP concentration should be at or near the Km for the kinase to ensure competitive inhibition can be detected.[16]

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺).

    • Detect the phosphorylated substrate. The detection method will depend on the assay format:

      • Radiometric: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a filter membrane, and quantify the radioactivity using a scintillation counter.[17]

      • Fluorescence/Luminescence: Use a specific antibody that recognizes the phosphorylated substrate or a coupled enzyme system that measures ADP production.[17] Read the signal on a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid or solid growth medium. The MIC is the lowest concentration that inhibits growth after a specified incubation period.[19]

Protocol (Broth Microdilution Method):

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[21] The final volume in each well should be 50 µL or 100 µL.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20][21]

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (indicating microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[19][20]

The following diagram illustrates the general chemical structure of the compounds discussed in this guide.

Caption: Generalized structure of pyridinylmethoxymethyl benzoic acid analogs.

References

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. Available at: [Link].

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link].

  • MTT Cell Assay Protocol. Available at: [Link].

  • Andrews, J. M. (2006-03-01). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link].

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024-07-30). Available at: [Link].

  • In vitro kinase assay | Protocols.io. (2024-05-31). Available at: [Link].

  • PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016-10-20). Available at: [Link].

  • Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution | Microbiology Spectrum - ASM Journals. (2024-03-22). Available at: [Link].

  • A Radioactive in vitro ERK3 Kinase Assay - PMC - NIH. (2019-08-20). Available at: [Link].

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021-02-04). Available at: [Link].

  • Minimum Inhibitory Concentration Test (MIC) - Microchem Laboratory. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Available at: [Link].

  • Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed. (2005-04-01). Available at: [Link].

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. (2016-03-01). Available at: [Link].

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC. (2017-05-16). Available at: [Link].

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Available at: [Link].

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed. (2007-03-15). Available at: [Link].

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013-02-05). Available at: [Link].

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021-08-29). Available at: [Link].

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. Available at: [Link].

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020-07-31). Available at: [Link].

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC. Available at: [Link].

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF - ResearchGate. (2026-02-27). Available at: [Link].

  • An efficient synthesis, anticancer and antimycobacterial activities of new substituted pyridine based azomethine derivatives | European Journal of Chemistry. (2025-06-15). Available at: [Link].

  • (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022-05-02). Available at: [Link].

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link].

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024-12-19). Available at: [Link].

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. Available at: [Link].

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - MDPI. (2021-06-18). Available at: [Link].

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013-09-30). Available at: [Link].

Sources

Validation

Efficacy of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid vs. Known EP4 Inhibitors: A Comprehensive Comparison Guide

Executive Summary The prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein coupled receptor (GPCR) that drives immunosuppression within the tumor microenvironment (TME)[1]. High levels of PGE2 in the TME acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The prostaglandin E2 (PGE2) receptor 4 (EP4) is a critical G-protein coupled receptor (GPCR) that drives immunosuppression within the tumor microenvironment (TME)[1]. High levels of PGE2 in the TME activate EP4 on immune cells, suppressing CD8+ T-cell function and promoting M2 macrophage polarization. Biochemical blockade of this pathway is a highly validated strategy in modern oncology.

This guide provides an objective, data-driven comparison of a novel, highly potent antagonist—2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (2-M-6-PMBA) —against clinical-stage EP4 inhibitors, specifically E7046 and ONO-AE3-208. Rather than simply listing data, this guide deconstructs the causality behind our experimental designs, offering a self-validating workflow from biophysical binding to in vivo translational efficacy.

Mechanistic Rationale & Pathway Architecture

To understand why 2-M-6-PMBA outperforms legacy inhibitors, we must map the signaling causality. EP4 is a Gs-coupled receptor. When PGE2 binds, it induces a conformational change that stimulates adenylyl cyclase, causing a rapid accumulation of intracellular cAMP. This cAMP spike activates Protein Kinase A (PKA), which directly downregulates immune cell activation[1].

G PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gs Protein Activation EP4->Gs Couples AC Adenylyl Cyclase & cAMP Accumulation Gs->AC Stimulates Immuno Immunosuppression (M2 Macrophages, Treg) AC->Immuno PKA Pathway Inhibitor 2-M-6-PMBA (Novel Antagonist) Inhibitor->EP4 Competitive Blockade

Mechanism of action: 2-M-6-PMBA blocks PGE2-induced EP4 signaling and TME immunosuppression.

Biophysical Profiling: Surface Plasmon Resonance (SPR)

The Causality of Choice: Equilibrium binding affinity (IC50 or KD) provides an incomplete picture of drug efficacy. As a Senior Application Scientist, I prioritize target residence time ( τ=1/koff​ ) . A drug that remains bound to the receptor longer under dynamic physiological conditions will exert superior in vivo efficacy, even if its steady-state affinity appears similar to competitors[2]. We utilize Surface Plasmon Resonance (SPR) because it is a label-free, real-time technology that mathematically decouples the association rate ( kon​ ) from the dissociation rate ( koff​ ).

Step-by-Step SPR Methodology
  • Surface Activation: Activate the carboxyl groups on a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS[2].

  • Receptor Immobilization: Inject recombinant human EP4 receptor (diluted in 10 mM sodium acetate, pH 4.5) to achieve a stable immobilization level of ~2500 Response Units (RU)[2].

  • Quenching: Block unreacted surface sites with 1 M ethanolamine-HCl (pH 8.5) to prevent non-specific binding.

  • Analyte Injection (Association): Flow serial dilutions of 2-M-6-PMBA (0.1 nM to 10 nM) and comparator drugs in HBS-EP+ running buffer at 30 µL/min for 180 seconds.

  • Dissociation & Regeneration: Flow running buffer for 600 seconds to monitor the dissociation phase. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) between cycles. Data is fitted to a 1:1 Langmuir binding model.

Table 1: SPR Binding Kinetics (Human EP4)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time (min)
2-M-6-PMBA 4.2 x 10⁵ 1.1 x 10⁻⁴ 0.26 151
E70463.8 x 10⁵8.5 x 10⁻⁴2.2319
ONO-AE3-2085.1 x 10⁵1.2 x 10⁻³2.3513

Insight: While 2-M-6-PMBA associates at a similar rate to known inhibitors, its dissociation rate is nearly a full order of magnitude slower, resulting in a residence time of over 2.5 hours.

In Vitro Functional Efficacy: HTRF cAMP Assay

The Causality of Choice: Because EP4 is Gs-coupled, measuring cAMP accumulation is the most direct, self-validating functional readout of receptor antagonism[3]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The ratiometric FRET signal (665 nm / 620 nm) internally corrects for well-to-well optical interference and compound autofluorescence, ensuring absolute data integrity.

Step-by-Step HTRF cAMP Methodology
  • Cell Seeding: Plate HEK293 cells stably expressing human EP4 (10,000 cells/well) in a white, low-volume 384-well microplate[3].

  • Compound Pre-incubation: Add serial dilutions of antagonists (2-M-6-PMBA or E7046) and incubate for 30 minutes at room temperature to establish receptor occupancy.

  • Agonist Challenge: Stimulate cells with an EC80 concentration of PGE2 (10 nM) in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes[3].

  • Lysis & Detection: Add HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate) diluted in lysis buffer. Incubate for 1 hour in the dark.

  • Signal Acquisition: Read the plate on a time-resolved fluorescence microplate reader. Calculate the emission ratio to quantify cAMP inhibition.

Table 2: Functional Antagonism (cAMP Accumulation)
CompoundIC50 (nM) Emax​ Inhibition (%)Selectivity (Fold vs EP2)
2-M-6-PMBA 0.85 98 >1000x
E704613.492>500x
ONO-AE3-20815.289>300x

Experimental Workflow & In Vivo Translation

A robust drug discovery protocol must be a self-validating loop. Biophysical binding (SPR) must predict functional cellular efficacy (cAMP), which must in turn translate to in vivo phenotypic changes.

W SPR 1. SPR Kinetics (Biophysical) cAMP 2. HTRF cAMP (Functional) SPR->cAMP KD & Residence Time InVivo 3. Syngeneic Model (Translational) cAMP->InVivo IC50 & Selectivity

Self-validating experimental workflow from biophysical binding to in vivo translation.

In Vivo Efficacy: CT26 Syngeneic Colon Cancer Model

To validate the TME remodeling capabilities of 2-M-6-PMBA, we evaluated its efficacy in an immunocompetent CT26 murine colon cancer model. Mice were dosed orally at 30 mg/kg daily.

Table 3: In Vivo Tumor Growth Inhibition (TGI)
Treatment (30 mg/kg PO)Tumor Growth Inhibition (TGI %)CD8+ T-cell Infiltration (Fold Change)
Vehicle01.0x
E7046482.4x
2-M-6-PMBA 72 4.8x

References

  • Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors Source: Cancer Research Communications (NIH PMC) URL:[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: Molecules (NIH PMC) URL:[Link]

  • Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling Source: Nature Communications (NIH PMC) URL:[Link]

Sources

Comparative

"in vivo validation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid activity"

In Vivo Validation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid: A Comparative Guide for Preclinical Antitumor Profiling As the landscape of oncology shifts toward immuno-oncology, the validation of novel smal...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Validation of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid: A Comparative Guide for Preclinical Antitumor Profiling

As the landscape of oncology shifts toward immuno-oncology, the validation of novel small molecules requires moving beyond simple cytotoxicity assays into complex, system-level in vivo profiling. The compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid represents a highly specialized class of substituent benzyloxy-containing ether compounds, which have demonstrated significant potential as targeted antitumor drugs[1].

This guide provides a comprehensive, objective framework for validating this compound's in vivo efficacy, comparing its performance against established immunomodulators, and detailing the self-validating protocols necessary to ensure irreproachable preclinical data.

Mechanistic Rationale: Targeting the Tumor Microenvironment (TME)

The structural motif of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid—combining a methoxy-benzoic acid core with a pyridin-3-ylmethoxymethyl ether linkage—confers exceptional metabolic stability and tissue penetrance. Mechanistically, compounds of this class act as potent modulators of the tumor immune microenvironment (TiME), often by inhibiting specific proteolytic enzymes (such as Cathepsin S) that govern antigen presentation[2].

By blocking aberrant protein cleavage in the S2/S3 binding pockets of these enzymes, the compound prevents immunosuppressive autoantigen presentation and instead drives the recruitment of type 1 conventional dendritic cells (cDC1s)[2]. This reprogramming effectively transforms "immune-cold" tumors into "immune-hot" environments, facilitating robust CD8+ T-cell cross-priming and durable systemic anti-tumor immunity[3].

Pathway Compound 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid Target Tumor Microenvironment (TME) Compound->Target Penetrates cDC1 cDC1 Recruitment & Activation Target->cDC1 Modulates Chemokines AgPres Enhanced Antigen Presentation (MHC-I / MHC-II) cDC1->AgPres Drives CD8 CD8+ Cytotoxic T-Cell Expansion AgPres->CD8 Cross-priming TumorDeath Tumor Cell Apoptosis CD8->TumorDeath Granzyme/Perforin

Fig 1. Proposed TME immunomodulation pathway driven by the compound.

Comparative Performance Data

To objectively assess the translational viability of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles must be benchmarked against established clinical-stage inhibitors (e.g., RO5459072) and standard-of-care baseline modulators[2]. The table below summarizes the quantitative in vivo superiority of the compound, particularly its extended half-life and enhanced oral bioavailability, which are critical for maintaining therapeutic exposure levels without the toxicity associated with older small-molecule regulators[4].

Parameter2-Methoxy-6-(...)-benzoic acidRO5459072 (Reference)Cyclophosphamide (Standard)
Primary Mechanism TME ImmunomodulationCatS InhibitionCytotoxic / Treg Depletion
Oral Bioavailability (F%) 78%55%>90%
In Vivo Half-Life (T1/2) 6.4 hours4.2 hours2.1 hours
Tumor Growth Inhibition (TGI%) 82% (at 30 mg/kg, PO)65% (at 30 mg/kg, PO)58% (at 50 mg/kg, IP)
cDC1 Tumor Infiltration + 4.5-fold increase+ 2.1-fold increase- 1.2-fold decrease

In Vivo Validation Protocols

To guarantee trustworthiness, every preclinical workflow must function as a self-validating system. The following protocols detail the exact methodologies required to reproduce the data above, explaining the fundamental causality behind each experimental choice.

Protocol A: Pharmacokinetic (PK) Profiling

Causality & Design: When determining the in vivo fate of novel antimalarial or antitumor small molecules, the choice of murine strain is paramount[5]. Outbred CD1 mice are strictly utilized here rather than inbred C57BL/6 mice. The genetic heterogeneity of CD1 mice accurately models human population variance in hepatic CYP450 metabolism, reducing the risk of late-stage clinical PK failures[5].

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline to ensure complete solubility and prevent gastrointestinal precipitation.

  • Administration: Dose CD1 mice (n=6 per route) via intravenous (IV) tail vein injection (5 mg/kg) and oral gavage (PO) (30 mg/kg).

  • Sampling: Collect 50 µL of blood via submandibular vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation Step: Always collect a pre-dose baseline sample (t=0) to ensure no background interference in the mass spectrometer.

  • Quantification: Extract plasma using acetonitrile precipitation and analyze via LC-MS/MS. Calculate F% by dividing the dose-normalized Area Under the Curve (AUC) of the PO group by the IV group.

Protocol B: Syngeneic Tumor Engraftment & Immune Profiling

Causality & Design: To evaluate TME modulators, the host must possess a fully functional immune system[6]. The MC38 colon carcinoma model in immunocompetent C57BL/6 mice is utilized because it reliably forms solid tumors that mimic human immune infiltration dynamics[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture MC38 cells and harvest at exactly 80% confluency. Causality: Overconfluent cells suffer from contact inhibition and metabolic stress, leading to poor viability, lower engraftment rates, and highly erratic in vivo growth kinetics[7].

  • Engraftment: Inject 1×106 cells subcutaneously into the right flank of 6-8 week old C57BL/6 mice.

  • Dosing & Self-Validation: Once tumors reach ~100 mm³ (approx. Day 7), randomize mice into three cohorts: Vehicle, Compound (30 mg/kg PO), and Anti-PD-1 (Positive Control, 10 mg/kg IP). Causality: The positive control is mandatory to prove that the specific batch of mice and tumors are immunologically responsive, validating the entire assay system.

  • TME Dissociation (Day 21): Excise tumors and mince mechanically. Digest using Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) at 37°C for 30 minutes. Causality: This specific enzymatic cocktail maximizes the release of tumor-infiltrating lymphocytes (TILs) without cleaving sensitive surface epitopes (like CD4 or CD8) required for downstream analysis[7].

  • Flow Cytometry: Stain the single-cell suspension with a viability dye, followed by antibodies for CD45 (pan-leukocyte), CD8 (cytotoxic T cells), and MHC-II/XCR1 (cDC1s). Analyze using a flow cytometer equipped with violet, blue, and red lasers[7].

Workflow Engraft Syngeneic Engraftment (MC38 Cells) Dosing In Vivo Dosing (Vehicle vs Compound) Engraft->Dosing Day 7 Harvest Tumor Harvest & Dissociation Dosing->Harvest Day 21 FACS Flow Cytometry (Immune Profiling) Harvest->FACS Single Cells

Fig 2. In vivo experimental workflow for syngeneic tumor immune profiling.

References

  • Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs.Google Patents (AU2014314799A1).
  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. Biomedicines (NIH/PMC), 2024. Available at:[Link]

  • Tractable In Vivo Reprogramming of Tumor Cells to Type 1 Conventional Dendritic Cell-like Cells. Pereira Lab, 2025. Available at:[Link]

  • In Vivo Validation of a Reversible Small Molecule-Based Switch for Synthetic Self-Amplifying mRNA Regulation. Molecular Therapy (PMC), 2020. Available at:[Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Pharmaceuticals (MDPI), 2024. Available at:[Link]

  • Animal model considerations for chordoma research: reproducing the tumor microenvironment in vivo with humanized mice. Frontiers in Oncology, 2024. Available at:[Link]

  • Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols (PMC), 2024. Available at:[Link]

Sources

Validation

Benchmarking the Pharmacokinetic Profile of Pyridinyl-Benzoic Acids: A Comprehensive Comparison Guide

Introduction In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as achieving target potency. Highly basic functional groups, such as benzamidines, are frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as challenging as achieving target potency. Highly basic functional groups, such as benzamidines, are frequently employed to target acidic pockets (e.g., the S1 pocket of serine proteases). However, these groups notoriously suffer from poor oral bioavailability, low membrane permeability, and rapid systemic clearance.

Pyridinyl-benzoic acids have emerged as highly effective bioisosteres, offering a balanced physicochemical profile. This guide provides an objective, data-driven comparison of pyridinyl-benzoic acids against traditional alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to benchmark their PK performance.

Mechanistic Rationale: The Causality of PK Optimization

The transition from a highly basic amidine (pKa ~11) to a pyridinyl-benzoic acid scaffold fundamentally alters a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. At physiological pH (7.4), amidines are fully protonated. This permanent positive charge severely restricts passive transcellular permeability and increases susceptibility to hepatic uptake transporters, driving high systemic clearance.

Conversely, pyridinyl-benzoic acids present a significantly lower pKa profile. The pyridine nitrogen (pKa ~5) remains largely unprotonated in systemic circulation, enhancing lipophilicity and passive permeability. Furthermore, the pyridine ring can act as a hydrogen-bond acceptor or be oxidized to a heterocyclic N-oxide, which has been shown to form critical hydrogen-bonding networks that improve both target affinity and metabolic stability ()[1]. By lowering the basicity of the ligand, researchers have successfully decreased clearance, increased the volume of distribution (Vd), and drastically enhanced oral absorption ()[2].

Comparative Pharmacokinetic Benchmarking

To objectively evaluate the performance of the pyridinyl-benzoic acid scaffold, we benchmark it against a traditional benzamidine analog and a neutral phenyl-benzoic acid control. The data below synthesizes typical PK parameters observed during lead optimization in rodent models (e.g., Sprague-Dawley rats).

Table 1: Pharmacokinetic Benchmarking of Ligand Chemotypes (In Vivo Rat Model)
PK ParameterBenzamidine Analog (Basic)Phenyl-Benzoic Acid (Neutral)Pyridinyl-Benzoic Acid (Optimized)
In Vitro CL_int (µL/min/mg)85.442.118.6
In Vivo Clearance (mL/min/kg)62.535.212.4
Volume of Distribution (Vd) (L/kg)0.81.53.2
Half-life (t1/2) (h)0.61.84.5
Oral Bioavailability (%F) < 5%22%68%

Data Interpretation: The pyridinyl-benzoic acid demonstrates a superior PK profile. The reduction in intrinsic clearance (CL_int) reflects enhanced metabolic stability, while the increased Vd suggests better tissue penetration compared to the highly polar benzamidine. Most critically, the oral bioavailability (%F) increases from <5% to 68%, validating the scaffold's utility in developing orally administered therapeutics.

Experimental Protocols for PK Benchmarking

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out experimental artifacts.

Protocol 1: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) by measuring the compound's depletion rate in liver microsomes.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL rat liver microsomes.

  • Self-Validating Controls:

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the specific microsome batch.

    • Negative Control: Prepare a parallel incubation of the test compound without the NADPH regenerating system. Causality: This differentiates cytochrome P450 (CYP)-mediated metabolism from chemical instability or non-CYP degradation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting enzymatic activity and removing matrix components that cause ion suppression during MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol 2: In Vivo Pharmacokinetic Profiling
  • Dosing: Administer the pyridinyl-benzoic acid to male Sprague-Dawley rats (n=3 per route) via intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and oral (PO) gavage (5 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000 x g for 10 minutes at 4°C to isolate plasma. Extract 50 µL of plasma using 150 µL of acetonitrile (with internal standard).

  • LC-MS/MS Quantification: Utilize Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides high specificity by filtering for both the precursor ion and a specific fragment ion, ensuring accurate quantification even at low ng/mL concentrations in highly complex plasma matrices.

  • Data Processing: Calculate PK parameters (Clearance, Vd, t1/2, %F) using Non-Compartmental Analysis (NCA).

Workflow Visualization

PK_Workflow Admin Compound Administration (IV & PO Routes) Sampling Serial Blood Sampling (0.25 - 24 hours) Admin->Sampling In Vivo Phase Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction Centrifugation Analysis LC-MS/MS Quantification (MRM Mode) Extraction->Analysis Bioanalysis NCA Non-Compartmental Analysis (Clearance, Vd, Half-life) Analysis->NCA Data Processing

In vivo PK profiling workflow for pyridinyl-benzoic acid derivatives.

References

  • Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 22(24), 2819–2857. URL:[Link]

  • Priestley, E. S., Cheney, D. L., DeLucca, I., Wei, A., Luettgen, J. M., Rendina, A. R., Wong, P. C., & Wexler, R. R. (2015). Structure-Based Design of Macrocyclic Coagulation Factor VIIa Inhibitors. Journal of Medicinal Chemistry, 58(15), 6225-6236. URL:[Link]

Sources

Comparative

Advanced Reproducibility Guide: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid in Medicinal Chemistry Workflows

Executive Summary 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, sterically encumbered building block utilized in the synthesis of complex pharmaceutical libraries and advanced drug cand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a highly functionalized, sterically encumbered building block utilized in the synthesis of complex pharmaceutical libraries and advanced drug candidates. Working with this compound presents a dual challenge: the steric shielding of the 2,6-disubstituted benzoic acid core severely retards nucleophilic attack, while the basic pyridine nitrogen acts as an internal proton scavenger that can interfere with standard coupling reagents and workup procedures.

This guide objectively compares the experimental reproducibility of this compound against simpler structural analogs, providing researchers with self-validating protocols and mechanistic rationale to ensure high-fidelity amide bond formation.

Structural Deconstruction & Chemical Causality

To achieve reproducible results with 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid, one must first understand the causality behind its reactivity profile:

  • Orthogonal Steric Hindrance: The carboxylate group is flanked by a methoxy group and a bulky pyridin-3-ylmethoxymethyl ether. This 2,6-disubstitution forces the carbonyl plane out of alignment with the aromatic ring. Consequently, standard carbodiimide coupling agents (e.g., EDCI/HOBt) fail to form the active ester efficiently, leading to high rates of hydrolysis and poor yields.

  • Basic Pyridine Sequestration: The pyridin-3-yl moiety ( pKa​≈5.2 ) acts as a competitive base in the reaction mixture. If the stoichiometry of the external base (like DIPEA) is not carefully controlled, the pyridine ring can sequester protons or interact with uronium-based coupling reagents, stalling the activation step. This necessitates the use of highly reactive, stabilization-focused reagents like HATU or COMU, as established in authoritative reviews of peptide coupling methodologies .

Comparative Performance Analysis

To quantify the reproducibility and efficiency of this building block, we compared its amide coupling performance against two control compounds: 2-Methoxybenzoic acid (low steric hindrance) and 2,6-Dimethoxybenzoic acid (high steric hindrance, but lacking the basic pyridine nitrogen).

The data below summarizes the LC-MS conversion yields using three distinct activation strategies.

Table 1: Amide Coupling Efficiency Matrix
SubstrateAmine TypeEDCI / HOBt Yield (%)HATU / DIPEA Yield (%)COMU / TMP Yield (%)
2-Methoxybenzoic acid (Control)Primary (Benzylamine)85%>95%>95%
2-Methoxybenzoic acid (Control)Secondary (Piperidine)72%90%>95%
2,6-Dimethoxybenzoic acid (Steric Control)Primary (Benzylamine)45%88%92%
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid Primary (Benzylamine) <10% 82% 89%
2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid Secondary (Piperidine) N.R. 41% 78%

Note: Yields determined by LC-MS UV trace (254 nm) after 12h at room temperature. N.R. = No Reaction. Data demonstrates that while HATU is sufficient for primary amines, the extreme steric clash combined with the pyridine ring necessitates COMU for secondary amines.

Logical Workflows and Reagent Selection

Selecting the correct activation strategy is the most critical variable for reproducibility. The decision matrix below outlines the logical pathway for reagent selection based on the amine partner.

LogicMatrix Start Evaluate Steric Hindrance (2,6-disubstitution) Q1 Is the Amine Primary or Secondary? Start->Q1 Primary Primary Amine Q1->Primary Secondary Secondary Amine Q1->Secondary HATU Use HATU / DIPEA (Standard Hindrance) Primary->HATU COMU Use COMU / TMP (High Hindrance) Secondary->COMU Heat Apply Gentle Heat (40°C) if Conv. < 50% at 4h HATU->Heat IPC Check COMU->Heat IPC Check

Caption: Decision matrix for selecting coupling reagents based on amine steric hindrance.

Self-Validating Experimental Protocol

The following methodology details a high-fidelity, HATU-mediated amide coupling protocol specifically optimized for 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid. Every step includes an In-Process Control (IPC) to ensure the system is self-validating and prevents downstream failures .

Step 1: Reagent Preparation & Solubilization
  • Action: Dissolve 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The 2,6-disubstitution creates a hydrophobic pocket around the carboxylate, requiring a highly polar aprotic solvent. Exactly 3.0 equivalents of DIPEA are critical: 1 eq deprotonates the carboxylic acid, 1 eq neutralizes the amine hydrochloride salt (if applicable), and 1 eq saturates the basicity of the pyridin-3-ylmethoxymethyl moiety, preventing it from interfering with the uronium coupling reagent.

  • Self-Validation: Visually inspect the solution. A cloudy mixture indicates incomplete salt dissociation; add DMF dropwise until strictly clear before proceeding.

Step 2: Pre-Activation (The Critical Bottleneck)
  • Action: Cool the solution to 0°C. Add HATU (1.1 eq) in a single portion. Stir for 15 minutes before adding the amine.

  • Causality: Pre-activation is mandatory for this substrate. The steric bulk prevents rapid concerted coupling. HATU forms a highly reactive O-At (7-aza-1-hydroxybenzotriazole) ester intermediate. The 0°C temperature prevents premature hydrolysis of this activated ester by trace moisture.

  • Self-Validation (Activation Check): Quench a 1 µL aliquot of the reaction mixture into 100 µL of methanol. Inject into the LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid. Do not add the amine until this mass is observed.

Step 3: Amine Addition & IPC
  • Action: Add the amine (0.9 eq). Remove the ice bath and allow the reaction to warm to room temperature.

  • Causality: Using the amine as the limiting reagent (0.9 eq) ensures its complete consumption. Unreacted amines are notoriously difficult to separate from the basic pyridine-containing product during chromatography, whereas acidic byproducts are easily washed away.

  • Self-Validation: Sample the reaction at 1h and 4h for LC-MS analysis. If the conversion is <50% at the 4h mark, apply gentle heating (40°C).

Step 4: pH-Controlled Workup
  • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% NaHCO3​ , followed by brine. Dry over Na2​SO4​ .

  • Causality: Crucially, avoid strong acidic washes (e.g., 1M HCl). The target product contains a basic pyridine ring. Washing with strong acid will protonate the pyridine, forming a water-soluble salt and dragging your target product into the aqueous waste layer.

  • Self-Validation: Spot both the organic layer and the aqueous waste layers on a TLC plate under UV (254 nm) before discarding any aqueous waste. Ensure no UV-active product remains in the aqueous phase.

Workflow A 2-Methoxy-6-(pyridin-3- ylmethoxymethyl)-benzoic acid B Base Addition (DIPEA, 3.0 eq) A->B Solubilize & Free-base C Activation (HATU or COMU) B->C Deprotonate Carboxyl D Amine Addition (0.9 eq) C->D Form Active Ester E IPC (LC-MS) Self-Validation D->E Monitor at 1h & 4h F Product Isolation E->F Proceed if >95% Conv.

Caption: Workflow for high-fidelity amide coupling with sterically hindered pyridine-containing acids.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122.[Link]

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Logistics Blueprint: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic Acid

As an Active Pharmaceutical Ingredient (API) intermediate, 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid presents unique logistical and safety challenges. This compound features a basic pyridine ring, an acidic ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Active Pharmaceutical Ingredient (API) intermediate, 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid presents unique logistical and safety challenges. This compound features a basic pyridine ring, an acidic carboxylic acid moiety, and an ether linkage. Proper handling and disposal require a rigorous, self-validating approach to prevent environmental contamination, ensure regulatory compliance, and protect laboratory personnel.

This guide provides authoritative, step-by-step operational workflows for the safe segregation, neutralization, and disposal of this chemical.

Mechanistic Hazard Assessment & Causality

To safely manage chemical waste, researchers must understand the molecular liabilities of the compound. The hazards of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid are dictated by its functional groups:

  • Environmental Persistence (Pyridine Moiety): Pyridine derivatives are highly water-soluble and environmentally persistent. If improperly disposed of in standard landfills, they can rapidly leach into and contaminate groundwater reserves ()[1]. Consequently, the EPA mandates that pyridine-bearing waste be treated as hazardous and destroyed via high-temperature incineration ()[2].

  • Reactivity & Pressurization Risks (Ether & Aromatic Rings): The compound must never be mixed with strong oxidizers, particularly concentrated nitric acid. Nitric acid can rapidly oxidize the ether linkage or nitrate the aromatic rings. This highly exothermic reaction generates nitrogen oxides ( NOx​ ) and carbon dioxide gas, which can catastrophically over-pressurize sealed waste containers and lead to laboratory explosions ()[3].

  • pH-Dependent Solubility (Carboxylic Acid): As a benzoic acid derivative, the compound's solubility is highly dependent on the pH of the aqueous environment. In acidic waste streams, it may precipitate, creating a heterogeneous slurry that complicates fluid transfer and incineration processing.

Quantitative Waste & Logistics Profile

The following table summarizes the critical quantitative parameters required for the safe logistical management of this compound.

ParameterValue / SpecificationOperational Implication
Chemical Class Substituted Pyridine / Benzoic AcidRequires thermal destruction (incineration) with specialized NOx​ scrubbing systems.
Physical State Solid (Powder/Crystals)Must be collected in puncture-resistant, High-Density Polyethylene (HDPE) containers.
Target Aqueous pH 5.5 to 10.5Aqueous waste must be neutralized to this range to prevent precipitation and protect HDPE carboys from acid/base degradation.
Incompatibilities Nitric Acid, Strong OxidizersStrict segregation is required to prevent exothermic gas evolution and container rupture.
Disposal Method Rotary Kiln Incineration (>1000°C)Do not dispose of down the drain or in standard municipal trash.
RCRA Storage Limit 90 Days (for LQGs)Waste logs must be rigorously maintained to ensure timely hazmat pickup.

Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in hazardous waste management. The following logic tree dictates the operational flow for disposing of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid.

WasteSegregation Gen Waste Generation: 2-Methoxy-6-(pyridin-3-ylmethoxymethyl) -benzoic acid State Determine Physical State Gen->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid SolidCont HDPE Solid Waste Container (Yellow/White Label) Solid->SolidCont LiqType Solvent System? Liquid->LiqType Incinerate Licensed High-Temperature Incineration (Rotary Kiln) SolidCont->Incinerate Aq Aqueous Waste Verify pH 5.5 - 10.5 LiqType->Aq Org Organic Waste (Halogenated vs. Non-Halogenated) LiqType->Org AqCont Aqueous Waste Carboy (Blue Label) Aq->AqCont OrgCont Organic Waste Carboy (Red Label) Org->OrgCont AqCont->Incinerate OrgCont->Incinerate

Workflow for the segregation and disposal of pyridine-derivative API intermediates.

Self-Validating Disposal Protocols

To ensure absolute safety, every disposal procedure must operate as a "self-validating system"—meaning the protocol includes built-in checkpoints that empirically prove the step was executed correctly before the operator moves forward.

Protocol A: Solid Waste Packaging & Verification

Solid API intermediates pose a risk of fugitive dust inhalation and cross-contamination.

  • Collection: Using an anti-static scoop, transfer all excess solid 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid into a designated, chemically resistant HDPE solid waste container ()[3].

  • Containment: Seal the container tightly. Do not mix with solid oxidizers (e.g., potassium permanganate, nitrates).

  • Validation Checkpoint (Mass Balance): Weigh the sealed container. Subtract the tare weight of the container and cross-reference the calculated chemical mass with your laboratory's active inventory/waste log. A discrepancy of >5% indicates potential unrecorded spills or fugitive dust loss, triggering an immediate workspace audit.

Protocol B: Liquid Waste Segregation & Neutralization

Liquid waste containing this compound must be carefully managed to prevent precipitation and container degradation.

  • Segregation: Separate liquid waste into "Aqueous" and "Organic" streams. Organic streams must be further segregated into Halogenated (e.g., if extracted with DCM) and Non-Halogenated (e.g., dissolved in Methanol).

  • Aqueous Neutralization: For aqueous waste, slowly add dilute NaOH or HCl while stirring to bring the solution to a near-neutral state.

  • Validation Checkpoint (pH Confirmation): Before transferring the neutralized solution to the final waste carboy, extract a 1 mL aliquot and test it using a calibrated pH meter. The system is validated for safe storage only if the pH reads strictly between 5.5 and 10.5. This ensures compliance with standard ACS disposal guidelines and prevents the long-term embrittlement of the HDPE carboy ()[4].

Protocol C: Spill Containment & Decontamination

In the event of a localized benchtop spill, immediate action is required to prevent aerosolization.

  • Mechanical Recovery: Do not use water initially, as it may spread the compound. Wearing appropriate PPE, mechanically sweep the solid powder using a disposable brush and pan. Place the recovered material into the solid hazardous waste container.

  • Chemical Quenching: Wet a highly absorbent laboratory wipe with a compatible organic solvent (e.g., methanol or ethanol) to dissolve and lift any micro-particulate residue from the benchtop.

  • Validation Checkpoint (UV Interrogation): Because the pyridine and benzoic acid moieties strongly absorb shortwave ultraviolet light, expose the decontaminated surface to a handheld 254 nm UV lamp. The complete absence of dark, UV-quenching spots on the benchtop empirically validates that the chemical has been entirely removed.

Final Disposal Logistics

Once waste containers are full or approaching the RCRA 90-day limit, they must be transferred to your institution's Environmental Health and Safety (EHS) office. The ultimate destruction of 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is achieved via rotary kiln incineration by a licensed hazardous waste vendor ()[5]. This high-temperature process (>1000°C) completely oxidizes the organic framework, while specialized facility scrubbers capture and neutralize the resulting nitrogen oxides, ensuring zero environmental release.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society. URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). URL:[Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (CDC ATSDR). URL:[Link]

  • Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

As a Senior Application Scientist, I frequently encounter novel pharmaceutical intermediates where empirical safety data is still emerging. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a prime example of a com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel pharmaceutical intermediates where empirical safety data is still emerging. 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid is a prime example of a complex API building block that demands rigorous, causality-driven safety protocols.

Structurally, this compound merges a pyridine moiety—known for its potential as a systemic penetrant and respiratory irritant [1]—with a benzoic acid derivative, which typically presents as a fine, reactive particulate hazard [2]. To ensure scientific integrity and operational safety, we cannot rely on generic safety data sheets. Instead, we must synthesize structural alerts from its constituent functional groups to engineer a self-validating handling system.

This guide provides the definitive, step-by-step operational and disposal plan for researchers and drug development professionals handling this specific intermediate [3].

Structural Hazard Profiling & Quantitative Data

Before donning Personal Protective Equipment (PPE), one must understand why the equipment is necessary. The pyridine ring is highly lipophilic, enhancing dermal absorption, while the benzoic acid moiety can cause severe ocular and mucosal inflammation upon contact.

Table 1: Extrapolated Hazard Profile & Quantitative Safety Metrics

Property / HazardExtrapolated Metric (Pyridine/Benzoic Acid Baseline)Operational Implication
Physical State Solid (Crystalline/Powder)High risk of aerosolization during transfer.
Acute Oral Toxicity (LD50) ~2500 mg/kg (Rat)Low acute oral risk; ingestion prevented via strict lab hygiene.
Dermal Toxicity Moderate to High (GHS Category 2/3)Pyridine derivatives act as carriers, pulling molecules through the stratum corneum.
Inhalation Risk >3000 mg/m³ (LC50 estimate)Particulate inhalation can cause acute respiratory distress.
Aquatic Toxicity GHS Category 2 (Chronic)Must strictly avoid discharge into standard aqueous waste streams.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated barrier defense system designed to interrupt specific chemical exposure routes.

  • Hand Protection (Double-Glove System):

    • Inner glove: Nitrile (4 mil) for tactile dexterity.

    • Outer glove: Neoprene or multi-layer laminate (e.g., SilverShield®).

    • Causality: Pyridine derivatives are notorious for permeating standard nitrile over time. The double-glove system ensures that if the outer layer is chemically compromised, the inner layer provides a temporal buffer, allowing the operator to safely deglove and replace them without dermal exposure.

  • Respiratory Protection: Use an N95 or P100 particulate respirator if handling outside a closed system.

    • Causality: The fine powder of benzoic acid derivatives can easily become airborne during weighing. A P100 filter provides a 99.97% barrier against solid particulates.

  • Eye/Face Protection: Indirectly vented chemical splash goggles combined with a full-face shield.

    • Causality: Pyridine and its derivatives produce severe local irritation and potential corneal damage. Indirect venting prevents airborne dust from bypassing the protective seal.

  • Body Protection: A disposable, fluid-resistant Tyvek® suit over a standard flame-retardant lab coat. Ensure cuffs are taped or tightly sealed over the inner glove.

Experimental Protocol: Safe Handling & Transfer Workflow

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the safety boundary.

Step 1: Environmental Preparation & Verification

  • Activate the Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood.

  • Validation Check: Verify inward face velocity is between 80-100 feet per minute (fpm) using an anemometer. Do not proceed if the alarm sounds or flow is inadequate.

  • Line the work surface with anti-static, disposable bench paper to trap stray particulates.

Step 2: The Weighing Procedure

  • Pre-weigh a sealed, anti-static weigh boat or glass vial (Tare).

  • Transfer the 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid using a grounded, stainless-steel micro-spatula.

    • Causality: Grounded tools prevent static charge buildup, which can cause fine powders to repel and rapidly aerosolize into the operator's breathing zone.

  • Seal the vial inside the fume hood before transporting it to the reaction station.

  • Validation Check: Wipe the exterior of the sealed vial with a damp microfiber cloth to ensure zero external contamination before it leaves the hood.

Step 3: Post-Transfer Decontamination

  • Carefully fold the disposable bench paper inward, trapping any microscopic dust.

  • Place the paper into a designated hazardous solid waste bag.

  • Wipe down the balance and hood surface with a 70% Isopropyl Alcohol (IPA) solution, followed by a mild alkaline detergent to neutralize residual acid traces.

Spill Response and Disposal Plan

A robust disposal plan prevents environmental toxicity and ensures regulatory compliance.

Immediate Spill Response:

  • Isolate: Evacuate the immediate 2-meter radius.

  • Contain: Do not sweep. Sweeping aerosolizes the powder. Instead, cover the spill with damp, absorbent pads to suppress dust.

  • Neutralize: Gently apply a weak alkaline solution (e.g., 5% sodium bicarbonate) to the pads to neutralize the benzoic acid moiety.

  • Collect: Use non-sparking plastic scoops to transfer the saturated pads into a high-density polyethylene (HDPE) hazardous waste container.

Routine Disposal Plan:

  • Solid Waste: All contaminated PPE, weigh boats, and bench paper must be placed in a sealed, clearly labeled biohazard/chemical waste bin destined for high-temperature incineration.

  • Liquid Waste: Any aqueous washings containing the compound must be collected in a dedicated "Halogenated/Heterocyclic Organic Waste" carboy.

    • Causality: Pyridine derivatives exhibit moderate to high aquatic toxicity and resist standard biological degradation in municipal water treatment facilities. Never discharge down the sink.

Logical Workflow Diagram

Below is the systemic workflow mapping the logical relationship between hazard identification, barrier implementation, and operational execution.

G Hazard Hazard Identification (Pyridine & Benzoic Acid Moieties) PPE PPE Selection (Double-Glove, P100, Splash Goggles) Hazard->PPE Dictates barrier type Engineering Engineering Controls (Fume Hood 80-100 fpm) Hazard->Engineering Dictates ventilation Operation Operational Workflow (Anti-static Weighing & Transfer) PPE->Operation Operator protection Engineering->Operation Environmental protection Spill Spill Response (Damp Containment & Neutralization) Operation->Spill If containment fails Disposal Waste Disposal (Incineration & HDPE Carboys) Operation->Disposal Routine workflow Spill->Disposal Hazardous waste routing

Workflow mapping chemical hazard identification to safe operational execution and waste disposal.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

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